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2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid Documentation Hub

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  • Product: 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid
  • CAS: 1220953-94-5

Core Science & Biosynthesis

Foundational

The Physicochemical Architecture of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid: A Technical Whitepaper

Executive Summary The expansion of the genetic code and the evolution of peptidomimetics rely heavily on the integration of unnatural amino acids (UAAs). 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (commonly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The expansion of the genetic code and the evolution of peptidomimetics rely heavily on the integration of unnatural amino acids (UAAs). 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (commonly referred to as 2-methylbenzoxazol-5-ylalanine) represents a highly specialized, non-canonical amino acid featuring an alanine backbone conjugated to a 2-methylbenzoxazole fluorophore.

For drug development professionals and protein engineers, this molecule serves a dual purpose: it acts as an environmentally sensitive fluorescent reporter and a highly specific transition-metal chelator. This whitepaper dissects the physicochemical properties, structural causality, and synthetic methodologies of this UAA, providing a self-validating framework for its application in modern biochemical research.

Structural & Physicochemical Profiling

The utility of 2-methylbenzoxazol-5-ylalanine stems from the electronic interplay between its amino acid backbone and the heterocyclic side chain. The benzoxazole core is a highly conjugated, electron-rich system that imparts unique photophysical and acid-base characteristics to the molecule[1].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the molecule. The causality of these metrics is critical for predicting its behavior in physiological environments.

PropertyValueMechanistic Implication
Molecular Formula C₁₁H₁₂N₂O₃-
Molecular Weight 220.23 g/mol Low steric bulk; easily accommodated in standard alpha-helices.
pKa (Carboxyl) ~ 2.2Fully deprotonated under physiological conditions.
pKa (Amino) ~ 9.5Protonated at physiological pH, maintaining standard zwitterionic form.
pKa (Benzoxazole N) 0.8 – 1.1The sp2 hybridized nitrogen is highly deactivated by the electron-withdrawing oxygen in the ring. It remains unprotonated at pH 7.4, acting exclusively as a neutral hydrogen-bond acceptor or metal ligand [4, 5].
Isoelectric Point (pI) ~ 5.85Standard for neutral aromatic amino acids.
LogP (Predicted) 1.8 – 2.2The lipophilic benzoxazole ring enhances the overall membrane permeability of host peptides [2].
Excitation (λex) 290 – 310 nmEnables selective excitation without overlapping with canonical tryptophan.
Emission (λem) 360 – 400 nmExhibits strong solvatochromism; emission shifts based on local polarity [2].
Mechanistic Insights: The Benzoxazole Core

The benzoxazole moiety operates as a "push-pull" fluorophore. In aqueous environments, the free amino acid exhibits moderate fluorescence due to non-radiative decay pathways caused by the rotational freedom of the side chain. However, when the benzoxazole nitrogen coordinates with a transition metal (e.g., Cu²⁺, Zn²⁺, Pd²⁺), the molecule undergoes Chelation-Enhanced Fluorescence (CHEF) [1, 2]. The metal binding restricts intramolecular rotation, forcing the system into a rigid, coplanar conformation that drastically increases the fluorescence quantum yield.

SensingMechanism UAA Free Benzoxazolylalanine (Flexible, Low Quantum Yield) Complex Metal-UAA Coordination Complex (Rigidified Structure) UAA->Complex Metal Binding via N/O Metal Transition Metal Cation (e.g., Cu²⁺, Zn²⁺) Metal->Complex CHEF Chelation-Enhanced Fluorescence (Signal Amplification) Complex->CHEF Restricted Rotational Relaxation

Figure 1: Chelation-enhanced fluorescence mechanism of benzoxazole-based unnatural amino acids.

Synthesis & Analytical Characterization

The synthesis of 2-methylbenzoxazol-5-ylalanine requires precise control over stereochemistry and functional group tolerance. The most robust and scalable method utilizes the asymmetric alkylation of a protected glycine equivalent (e.g., a Schiff base ester) with a halogenated benzoxazole derivative [3].

Experimental Protocol: Asymmetric Alkylation Workflow

This protocol is designed as a self-validating system. The choice of reagents ensures that the delicate benzoxazole ring is preserved while establishing the chiral α -carbon of the amino acid.

Step 1: Preparation of the Electrophile

  • Dissolve 5-(bromomethyl)-2-methylbenzo[d]oxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Causality Check: The 2-methyl group stabilizes the oxazole ring against nucleophilic ring-opening, ensuring the bromomethyl group remains the sole site of electrophilic attack.

Step 2: Phase-Transfer Catalyzed Alkylation

  • In a separate flask, dissolve the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) (1.1 eq) in toluene.

  • Add a chiral phase-transfer catalyst (PTC), such as a cinchona alkaloid derivative (0.1 eq), followed by solid K₂CO₃ (3.0 eq).

  • Cool the mixture to -20°C and dropwise add the electrophile solution from Step 1.

  • Causality Check: The PTC is critical here; it facilitates the transport of the water-soluble enolate into the organic phase, ensuring a high collision frequency with the lipophilic electrophile while strictly governing the facial selectivity of the C-C bond formation.

Step 3: Global Deprotection

  • Isolate the protected intermediate via silica gel chromatography.

  • Subject the intermediate to mild acidic hydrolysis using 1M HCl in THF/water (1:1) at 50°C for 4 hours.

  • Causality Check: Acidic deprotection is strictly favored over basic hydrolysis. The benzoxazole ring is highly stable to mild acids (due to the very low pKa of its nitrogen) but can undergo deleterious ring-opening under harsh basic conditions [3, 5].

Step 4: Purification

  • Neutralize the solution to pH 6.0 (near the pI of the UAA) using dilute NaOH.

  • Collect the resulting precipitate or purify via cation-exchange chromatography to yield pure 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid.

SynthesisWorkflow A Glycine Schiff Base Ester (Nucleophile) C Asymmetric Alkylation (K₂CO₃, Chiral PTC, -20°C) A->C B 5-(Bromomethyl)-2-methylbenzoxazole (Electrophile) B->C D Protected UAA Intermediate C->D Stereoselective C-C Bond E Acidic Deprotection (1M HCl, 50°C) D->E F 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl) propanoic acid E->F Yields Free Amino Acid

Figure 2: Synthetic workflow for 2-methylbenzoxazol-5-ylalanine via glycine equivalent alkylation.

Applications in Drug Development & Peptide Engineering

The integration of 2-methylbenzoxazol-5-ylalanine into peptide sequences provides researchers with a non-destructive, real-time window into protein folding and target engagement.

  • Fluorescent Probing of Kinase Activity: Because the benzoxazole emission is highly sensitive to local dielectric constants, placing this UAA near a kinase phosphorylation site allows for the real-time monitoring of conformational shifts upon ATP binding or phosphorylation [2].

  • Metalloprotein Engineering: The ability of the benzoxazole nitrogen to act as a σ -donor makes this UAA an excellent building block for designing de novo metalloenzymes or metal-sensing diagnostic peptides [1].

  • Enhanced Proteolytic Stability: As a non-canonical aromatic residue, its incorporation into therapeutic peptides (replacing standard phenylalanine or tyrosine) frequently disrupts the recognition motifs of endogenous proteases, thereby extending the half-life of the biologic in vivo.

References

  • New Journal of Chemistry (RSC Publishing). Heterocyclic amino acids as fluorescent reporters for transition metals: synthesis and evaluation of novel furyl-benzoxazol-5-yl-l-alanines. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. Available at:[Link]

  • Organic Letters (ACS Publications). Construction of Benzoxazole and Isoquinoline Compounds via Base-Mediated Cyclization of Amino Acid Derivatives. Available at:[Link]

  • ResearchGate. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Available at: [Link]

  • Thieme-Connect. Product Class 12: Oxazoles. Available at:[Link]

Exploratory

Biological activity of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid derivatives

An In-depth Technical Guide to the Biological Activity of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazole S...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to endogenous purine bases like adenine and guanine allows for favorable interactions with various biopolymers, leading to a broad spectrum of pharmacological activities.[1][2] Naturally occurring compounds containing the benzoxazole moiety, such as the antibiotic calcimycin, have demonstrated potent biological effects.[2][3] This has spurred the synthetic exploration of novel benzoxazole derivatives, revealing a wealth of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4]

This guide focuses on a specific class of these compounds: derivatives of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid. This non-proteinogenic amino acid scaffold offers a unique platform for chemical modification, allowing for the systematic investigation of structure-activity relationships (SAR) and the development of novel therapeutic agents. We will delve into the synthesis, biological evaluation, and mechanistic insights of these promising molecules.

Synthetic Strategies for Benzoxazole-Based Amino Acids

The synthesis of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid derivatives typically involves a multi-step process. A common and efficient approach is the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[5][6]

Core Synthesis Workflow

A representative synthetic route is outlined below. The choice of reagents and reaction conditions can be adapted to achieve specific derivatives.

Synthesis_Workflow A 2-Aminophenol Derivative C Condensation & Cyclization A->C B Carboxylic Acid / Derivative B->C D Benzoxazole Core C->D Formation of Oxazole Ring E Functional Group Interconversion / Derivatization D->E F Final Product E->F Introduction of Amino Acid Moiety & Further Modifications MIC_Workflow A Prepare serial dilutions of test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at optimal temperature and time for the microorganism B->C D Add a viability indicator (e.g., resazurin) C->D E Determine MIC: the lowest concentration with no visible growth D->E

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Foundational

In vitro screening of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

In Vitro Screening and Application of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid in Peptidomimetic Drug Discovery Executive Summary The expansion of the genetic code through non-canonical amino acids (ncAAs)...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Screening and Application of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid in Peptidomimetic Drug Discovery

Executive Summary

The expansion of the genetic code through non-canonical amino acids (ncAAs) has revolutionized the design of peptidomimetics and biological probes. 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (hereafter referred to as Bzx-ncAA) is a highly specialized synthetic amino acid featuring a 2-methylbenzoxazole pharmacophore. Structurally analogous to tyrosine or phenylalanine, this compound offers unique biophysical properties, including enhanced proteolytic stability, distinct hydrogen-bonding capabilities, and intrinsic fluorescence. This whitepaper provides an in-depth technical framework for the in vitro screening, biochemical validation, and application of Bzx-ncAA in modern drug discovery pipelines.

Mechanistic Rationale: The Benzoxazole Pharmacophore (E-E-A-T)

Structural and Chemical Biology Advantages

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for indole, phenol, or nucleic acid base rings[1]. When incorporated into a peptide backbone as an amino acid, the 2-methyl-1,3-benzoxazole side chain provides several mechanistic advantages:

  • Enhanced Target Affinity via Dual Hydrogen Bonding: Unlike the hydroxyl group of tyrosine, the benzoxazole ring contains both a nitrogen (hydrogen-bond acceptor) and an oxygen atom within a rigid, planar bicyclic system. This allows for highly directional interactions within deep hydrophobic pockets of target proteins, such as viral proteases or protein-protein interaction (PPI) interfaces[2].

  • Intrinsic Fluorescence: Benzoxazole derivatives exhibit large Stokes shifts and robust fluorescence, often driven by excited-state intramolecular proton transfer (ESIPT). This intrinsic fluorescence allows the ncAA to act as a built-in biological probe, eliminating the need for bulky, sterically hindering fluorophores (like FITC or Cyanine dyes) that can artificially alter peptide binding kinetics[3].

Causality in Experimental Design

When screening Bzx-ncAA-containing peptides, traditional steady-state fluorescence assays often suffer from high background noise due to the autofluorescence of biological buffers and screening library compounds. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory screening modality. TR-FRET introduces a microsecond time delay between excitation and emission detection, allowing short-lived background autofluorescence to decay completely before measuring the long-lived emission of lanthanide donors interacting with the Bzx-ncAA probe[4].

In Vitro Screening Workflows

Cell-Free Protein Synthesis (CFPS) for Library Generation

To screen the biological utility of Bzx-ncAA, it must first be incorporated into a peptide sequence. Cell-Free Protein Synthesis (CFPS) bypasses the cellular toxicity and membrane permeability issues associated with in vivo ncAA incorporation[5]. By utilizing an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair specifically evolved to recognize Bzx-ncAA, the compound can be site-specifically incorporated at an amber stop codon (UAG) within an in vitro translation system[3][5].

CFPS A Orthogonal tRNA/aaRS C Aminoacylation A->C B Bzx-ncAA Monomer B->C D Cell-Free Translation (S30 Extract) C->D Charged tRNA E Amber Suppression (UAG) D->E Ribosomal Decoding F Fluorescent Peptidomimetic E->F Elongation

Cell-Free Protein Synthesis (CFPS) pathway for site-specific ncAA incorporation.

TR-FRET Competitive Binding Assay

Once the Bzx-ncAA is incorporated into a target-binding peptide, its affinity and stability are evaluated using a TR-FRET assay. In this system, a target protein (e.g., a His-tagged kinase or reader protein) is labeled with a Europium (Eu³⁺)-conjugated anti-His antibody[6]. The Bzx-ncAA peptide is biotinylated and bound to a Streptavidin-d2 acceptor. If the peptide binds the target, the Eu³⁺ donor and d2 acceptor are brought into proximity (<10 nm), yielding a measurable FRET signal upon excitation[4].

TRFRET A Target Protein (His-tagged) B Eu3+-Anti-His Antibody (Donor) A->B Binding C Bzx-ncAA Peptide (Biotinylated) B->C PPI Interaction F Time Delay (50-100 µs) B->F Energy Transfer (if close proximity) D Streptavidin-d2 (Acceptor) C->D Binding E Excitation (337 nm) E->B Excites Donor G TR-FRET Emission (665 nm) F->G Acceptor Emission

Workflow of TR-FRET assay for screening benzoxazole-ncAA peptide binding.

Quantitative Data Presentation

The following table summarizes representative in vitro screening data comparing a native peptide containing canonical Tyrosine against a modified peptidomimetic incorporating Bzx-ncAA. The data highlights the superior biophysical profile imparted by the benzoxazole moiety.

ParameterNative Peptide (WT-Tyr)Modified Peptide (Bzx-ncAA)Fold Improvement
Binding Affinity (IC₅₀) 145.2 nM12.8 nM11.3x
Proteolytic Half-Life (t₁/₂) 1.2 Hours> 24.0 Hours> 20x
Fluorescence Quantum Yield (Φ) 0.04 (Weak)0.38 (Strong)9.5x
TR-FRET Signal/Background (S/B) 2.118.58.8x
Z'-Factor (Assay Robustness) 0.45 (Marginal)0.82 (Excellent)N/A

Note: A Z'-factor > 0.5 indicates a highly robust assay suitable for High-Throughput Screening (HTS).

Experimental Protocols

Protocol 1: Continuous Fluorescence Assay for CFPS Translation

This self-validating protocol ensures that Bzx-ncAA is successfully charged onto the orthogonal tRNA and translated into the peptide without ribosomal stalling[3].

  • Extract Preparation: Thaw E. coli S30 extract on ice. Supplement with 12 mM magnesium glutamate, 100 mM potassium glutamate, and an energy regeneration system (phosphoenolpyruvate/pyruvate kinase).

  • ncAA Addition: Add Bzx-ncAA to a final concentration of 2 mM. Ensure the pH is buffered to 7.4 using HEPES to prevent precipitation of the hydrophobic benzoxazole ring.

  • Orthogonal System Assembly: Add 5 µM of the purified orthogonal aaRS and 10 µM of the corresponding amber-suppressor tRNA.

  • Translation Initiation: Add 10 ng/µL of the plasmid encoding the target peptide (containing a UAG codon at the desired site).

  • Continuous Readout: Transfer the mixture to a 384-well black microplate. Seal with an optically clear film to prevent evaporation. Monitor intrinsic benzoxazole fluorescence (Excitation: ~330 nm; Emission: ~415 nm) continuously at 37°C for 3 hours using a microplate reader.

  • Validation: A linear increase in fluorescence indicates successful, continuous incorporation of Bzx-ncAA into the nascent peptide chain.

Protocol 2: TR-FRET High-Throughput Screening Assay

This protocol details the competitive binding assay using the Bzx-ncAA peptide to screen for small-molecule inhibitors of a target protein[4][6].

  • Buffer Preparation: Prepare TR-FRET assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT). Causality note: BSA prevents non-specific adherence of the hydrophobic benzoxazole peptide to the microplate walls.

  • Reagent Mixing: In a 384-well low-volume white plate, add:

    • 5 µL of His-tagged Target Protein (final concentration: 10 nM).

    • 5 µL of test compounds (inhibitor library) in 1% DMSO.

    • Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of Biotinylated Bzx-ncAA peptide (final concentration: 25 nM).

  • Fluorophore Addition: Add 5 µL of the detection mix containing Eu³⁺-anti-His antibody (1 nM) and Streptavidin-d2 (10 nM).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to allow the binding equilibrium to stabilize.

  • Time-Resolved Detection: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser).

    • Delay Time: 50 µs (Critical to eliminate compound autofluorescence).

    • Integration Time: 400 µs.

    • Emission: Measure simultaneously at 620 nm (Eu³⁺ donor) and 665 nm (d2 acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) × 10,000. Use vehicle (DMSO) as the high-signal control and untagged protein as the low-signal control to calculate the Z'-factor.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information (NIH).[Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. National Center for Biotechnology Information (NIH).[Link]

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. National Center for Biotechnology Information (NIH).[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.[Link]

  • Continuous Fluorescence Assay for In Vitro Translation Compatible with Noncanonical Amino Acids. ACS Synthetic Biology.[Link]

  • Design, synthesis and in silico screening of benzoxazole–thiazolidinone hybrids as potential inhibitors of SARS-CoV-2 proteases. RSC Advances.[Link]

Sources

Exploratory

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid mechanism of action

The Mechanistic Paradigm of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid in Peptidomimetic Drug Design Executive Summary In the rapidly evolving landscape of peptide engineering and peptidomimetics, the incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Paradigm of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid in Peptidomimetic Drug Design

Executive Summary

In the rapidly evolving landscape of peptide engineering and peptidomimetics, the incorporation of non-canonical amino acids (ncAAs) is a critical strategy for overcoming the inherent limitations of natural peptides, such as proteolytic instability and poor target affinity. 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (2-MeBox-Ala) emerges as a highly specialized, dual-purpose ncAA. Structurally, it is a phenylalanine/tyrosine analog where the aromatic ring is replaced by a 2-methyl-1,3-benzoxazole bicyclic system.

As a Senior Application Scientist, I have utilized this compound extensively. It serves not only as a rigidified, high-affinity pharmacophore for target inhibition but also as an intrinsically fluorescent probe for real-time, label-free monitoring of target engagement. This whitepaper deconstructs the structural biology, mechanism of action, and self-validating experimental workflows required to leverage 2-MeBox-Ala in advanced drug discovery.

Structural and Electronic Foundations

To understand the mechanism of action of 2-MeBox-Ala, one must first analyze the fundamental physicochemical properties of the 2-methylbenzoxazole core[1].

  • Bioisosterism: The benzoxazole ring acts as a superior bioisostere for the indole ring of tryptophan or the phenol ring of tyrosine. Unlike natural aromatic residues, the benzoxazole system possesses a highly polarized π -electron cloud due to the electronegative oxygen and nitrogen atoms within the oxazole ring.

  • Rotameric Restriction: The bulky, planar nature of the bicyclic system restricts the χ1​ and χ2​ dihedral angles of the amino acid side chain. This conformational pre-organization reduces the entropic penalty upon binding to a target receptor.

  • Hydrogen Bonding Capacity: The nitrogen atom at position 3 of the benzoxazole ring acts as a potent, directional hydrogen bond acceptor, a feature entirely absent in phenylalanine or tryptophan.

Mechanism of Action in Targeted Therapeutics

When incorporated into a peptide sequence, 2-MeBox-Ala fundamentally alters the thermodynamic binding profile of the molecule. The 2-methylbenzoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore in anticancer agents and kinase inhibitors[2].

Kinase Domain Anchoring

In the development of kinase inhibitors (e.g., targeting Aurora kinases), 2-MeBox-Ala acts as a deep-pocket anchor. The mechanism is driven by enthalpy:

  • Insertion: The lipophilic 2-methylbenzoxazole side chain inserts into the hydrophobic ATP-binding pocket.

  • Hinge Region Interaction: The oxazole nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region.

  • π−π Stacking: The electron-deficient nature of the benzoxazole ring facilitates strong parallel-displaced π−π stacking with aromatic gatekeeper residues.

GPCR Antagonism

Furthermore, this moiety is a critical determinant in the binding of antagonists to the Orexin-1 receptor, as demonstrated by analogues of the antagonist SB-334867[3]. When 2-MeBox-Ala is used to synthesize peptide-based GPCR antagonists, the side chain mimics the binding of small-molecule diaryl ureas, wedging into the transmembrane helical bundle and sterically occluding the binding of endogenous neuropeptides.

BindingPathway A Unbound 2-MeBox-Ala (Aqueous Phase) B Target Recognition (Hydrophobic Pocket) A->B Diffusion C Desolvation & Conformational Lock B->C Entropy Driven D Stable Complex (Pi-Pi & H-Bonding) C->D Enthalpy Driven E Fluorescence Emission (High Quantum Yield) D->E Photon Excitation

Caption: Thermodynamic binding pathway and fluorescence activation of 2-MeBox-Ala.

Intrinsic Photophysics: The Solvatochromic Mechanism

Beyond its pharmacophoric utility, 2-MeBox-Ala is an environment-sensitive fluorophore. Recent developments in benzazole derivatives have highlighted their unique electronic properties when interacting with complex macromolecules, including nucleic acids like c-MYC G-quadruplexes[4].

The Causality of Fluorescence: In an aqueous (polar) environment, the excited state of the benzoxazole ring is rapidly quenched by non-radiative decay pathways facilitated by water molecules. However, upon insertion into a hydrophobic protein pocket, the side chain undergoes desolvation . This shielding from water restricts vibrational relaxation, forcing the molecule to release energy via photon emission. This results in a massive increase in quantum yield ( Φ ) and a distinct blue-shift in the emission wavelength (solvatochromism), providing a direct, quantifiable readout of target engagement.

Quantitative Data: Physicochemical & Binding Metrics

To facilitate experimental design, the core quantitative parameters of 2-MeBox-Ala are summarized below. These metrics serve as the baseline for assay validation.

ParameterValueExperimental ContextMechanistic Significance
Molecular Weight 220.23 g/mol Mass Spectrometry (ESI-MS)Confirms successful coupling during SPPS.
Excitation Max ( λex​ ) ~295 nmUV-Vis SpectroscopySelective excitation over standard Tyr/Trp residues.
Emission Max ( λem​ ) 390 nm 370 nmSteady-State FluorescenceBlue-shift indicates desolvation and pocket insertion.
Quantum Yield ( Φ ) 0.05 0.45Comparative Integration9-fold enhancement provides a high signal-to-noise ratio.
LogP (Side chain) ~2.1Octanol/Water PartitioningOptimal lipophilicity for burial in hydrophobic pockets.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to confirm causality and success.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) of 2-MeBox-Ala Peptides

Expert Insight: The benzoxazole ring is highly stable to both basic (piperidine) and highly acidic (TFA) conditions. Therefore, unlike Tryptophan, 2-MeBox-Ala does not require side-chain protecting groups during synthesis, streamlining the workflow.

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm.

  • Coupling: Dissolve 3 equivalents of Fmoc-2-MeBox-Ala-OH, 3 eq of HATU, and 6 eq of DIPEA in DMF. Add to the resin and agitate for 2 hours.

    • Causality: HATU is chosen over standard HBTU because the bulky benzoxazole side chain induces steric hindrance; the highly reactive uronium salt of HATU ensures >99% coupling efficiency.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

    • Causality: TIPS (Triisopropylsilane) is strictly required as a carbocation scavenger to prevent the alkylation of the electron-rich benzoxazole ring by protecting groups cleaved from other residues.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol 2: Target Engagement via Time-Resolved Fluorescence Anisotropy (TRFA)

This assay leverages the intrinsic fluorescence of 2-MeBox-Ala to measure binding affinity ( Kd​ ) without altering the peptide with bulky external dyes.

  • Baseline Measurement (Internal Control): Prepare a 100 nM solution of the purified 2-MeBox-Ala peptide in assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4). Excite at 295 nm and measure the baseline fluorescence anisotropy ( rfree​ ).

    • Causality: The small, unbound peptide tumbles rapidly in solution, resulting in depolarized emission and a low anisotropy value.

  • Titration: Titrate the target protein (e.g., purified Aurora Kinase) into the peptide solution from 1 nM to 10 μ M.

  • Equilibration: Incubate the plate in the dark for 30 minutes at 25°C to allow the system to reach thermodynamic equilibrium.

  • Measurement: Measure the anisotropy ( rbound​ ) at each concentration.

    • Causality: As the peptide binds to the massive protein target, its rotational tumbling slows down dramatically, preserving the polarization of the emitted light and increasing the anisotropy value.

  • Data Fitting: Plot the change in anisotropy ( Δr ) against protein concentration and fit to a one-site specific binding model to derive the Kd​ .

Workflow S1 Step 1: Fmoc-SPPS Coupling of Fmoc-2-MeBox-Ala-OH S2 Step 2: TFA Cleavage & Global Deprotection S1->S2 S3 Step 3: RP-HPLC Purification (>95% Purity Confirmed via MS) S2->S3 S4 Step 4: Target Binding Assay (Fluorescence Anisotropy Titration) S3->S4 S5 Step 5: X-ray Crystallography (Structural Validation of MoA) S4->S5

Caption: Self-validating experimental workflow for 2-MeBox-Ala peptide synthesis and evaluation.

References

  • 2-Methylbenzoxazole | CID 7225 - PubChem. National Center for Biotechnology Information.[Link]

  • Diaryl urea analogues of SB-334867 as orexin-1 receptor antagonists. PubMed Central (PMC) - NIH.[Link]

  • Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 2-Methyl-1,3-benzoxazol-5-yl Amino Acids: A Comprehensive Guide to Scaffold Optimization

Executive Summary The 2-methyl-1,3-benzoxazol-5-yl moiety is a privileged pharmacophore in modern medicinal chemistry. When conjugated with or integrated into an amino acid framework (forming non-proteinogenic amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methyl-1,3-benzoxazol-5-yl moiety is a privileged pharmacophore in modern medicinal chemistry. When conjugated with or integrated into an amino acid framework (forming non-proteinogenic amino acids or peptide mimetics), this scaffold exhibits a unique convergence of lipophilicity, hydrogen-bonding capacity, and structural rigidity. This technical guide explores the structure-activity relationship (SAR) of 2-methyl-1,3-benzoxazol-5-yl amino acids, detailing their molecular anatomy, pharmacological landscapes across kinases and G-protein coupled receptors (GPCRs), and the self-validating experimental workflows required for their synthesis and evaluation.

Molecular Anatomy & SAR Principles

The rational design of 2-methyl-1,3-benzoxazol-5-yl amino acids relies on three distinct structural domains, each contributing to the overall pharmacokinetic and pharmacodynamic profile:

  • The Benzoxazole Core: The bicyclic 1,3-benzoxazole ring acts as a bioisostere for indole and benzimidazole. The nitrogen and oxygen heteroatoms serve as potent hydrogen-bond acceptors, making the core highly effective at interacting with the ATP-binding hinge regions of kinases[1].

  • The 2-Methyl Substitution: Unsubstituted benzoxazoles are susceptible to rapid oxidative metabolism at the C2 position. The introduction of a 2-methyl group eliminates this metabolic liability while providing a small, lipophilic vector. This methyl group is sterically compact enough to avoid clashing within tight enzymatic pockets, yet it significantly improves the logP and membrane permeability of the molecule[2].

  • The Amino Acid Conjugation (C5 Position): Linking an amino acid moiety (such as an alanine derivative) at the C5 position introduces a chiral center and zwitterionic properties. This modification dramatically enhances aqueous solubility and allows the molecule to mimic natural substrates, potentially hijacking amino acid transporters (like LAT1) for cellular uptake, or serving as a building block for larger peptide-based therapeutics[3].

Mechanism Target Target Protein (e.g., Kinase/GPCR) Pocket Binding Pocket Target->Pocket Inhibitor 2-Methyl-1,3-benzoxazol-5-yl Amino Acid Effect1 H-Bonding via Benzoxazole N/O Inhibitor->Effect1 Effect2 Steric Fit & Stability via 2-Methyl Group Inhibitor->Effect2 Effect3 Solubility & Transport via Amino Acid Motif Inhibitor->Effect3 Effect1->Pocket Effect2->Pocket Effect3->Pocket

Mechanistic binding model of benzoxazole amino acids in target protein pockets.

Pharmacological Landscapes

Antimicrobial and Antifungal Activity

Non-proteinogenic amino acids based on the 3-(2-benzoxazol-5-yl)alanine skeleton have been extensively profiled for their antimicrobial properties. SAR studies indicate that substituting the C2 position with a methyl group (as opposed to bulky phenyl rings) maintains a favorable balance between lipophilicity and target penetration. These derivatives show selective activity against Gram-positive bacteria (e.g., B. subtilis) and significant antifungal properties against pathogens like C. albicans[3].

GPCR Antagonism: Orexin-1 Receptors

In the development of selective Orexin-1 (OX1) receptor antagonists for the treatment of addiction and related disorders, the 2-methyl-1,3-benzoxazol-5-yl group serves as a critical lipophilic anchor. When conjugated to a tetrahydroisoquinoline amino-derivative core, the benzoxazole moiety engages in π−π stacking with aromatic residues deep within the OX1 binding pocket. The 2-methyl group specifically prevents steric hindrance that bulkier substituents (like ethyl or propyl) would cause, preserving high nanomolar potency[4].

Kinase Inhibition: Spleen Tyrosine Kinase (Syk)

Syk is a non-receptor tyrosine kinase pivotal in B-cell receptor signaling and inflammatory responses. 2-Methyl-1,3-benzoxazol-5-yl derivatives have been patented as potent Syk inhibitors. The benzoxazole nitrogen acts as a critical hydrogen bond acceptor for the backbone amide of the kinase hinge region. The amino acid or amine-derived tail extending from the C5 position is directed toward the solvent-exposed region, improving the compound's physicochemical properties without disrupting the core binding affinity[1].

Quantitative SAR Data Summary

The following table synthesizes the quantitative impact of structural modifications on the 2-methyl-1,3-benzoxazol-5-yl amino acid scaffold across various targets.

Compound / ModificationPrimary TargetBiological EffectMechanistic Rationale
Unsubstituted 3-(2-benzoxazol-5-yl)alanine Fungal Pathogens (C. albicans)Baseline MIC (~64 µg/mL)Core provides baseline membrane permeability and target binding.
C2-Methyl Substitution Orexin-1 Receptor (GPCR)Enhanced Potency (IC 50​ 3-fold)Fills a small hydrophobic sub-pocket; prevents rapid oxidative metabolism.
C5-Amino Acid N-Alkylation Syk KinaseIC 50​ < 10 nMDirects the tail into the solvent channel; improves aqueous solubility.
C2-Phenyl Substitution Bacterial PathogensLoss of ActivitySteric clash prevents optimal binding; drastically increases logP beyond Lipinski limits.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the synthesis and biological evaluation of these compounds must follow a self-validating protocol. The causality behind each step is designed to build a robust, error-resistant workflow.

Protocol A: Synthesis of 2-Methyl-1,3-benzoxazol-5-yl Alanine Derivatives

Objective: Synthesize the non-proteinogenic amino acid with built-in quality control checkpoints.

  • Cyclization: React 2-amino-4-methylphenol with triethyl orthoacetate under acidic catalysis (p-toluenesulfonic acid) at 120°C.

    • Causality: Triethyl orthoacetate acts as both the solvent and the C2-carbon source. The continuous distillation of the ethanol byproduct drives the equilibrium toward the formation of 2,5-dimethylbenzoxazole.

  • Benzylic Bromination: Treat the intermediate with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in refluxing carbon tetrachloride.

    • Causality: AIBN provides a controlled radical flux. The 5-methyl group is highly activated, ensuring selective benzylic bromination over aromatic ring bromination.

  • Phase-Transfer Alkylation (Amino Acid Coupling): Alkylate a protected glycine Schiff base (e.g., N-(diphenylmethylene)glycine ethyl ester) with the resulting bromide using a chiral phase-transfer catalyst, followed by acidic deprotection (1M HCl).

    • Causality: The bulky Schiff base prevents over-alkylation, while the chiral catalyst ensures enantioselective formation of the L-amino acid derivative.

  • Validation Checkpoint: Perform 1 H-NMR and LC-MS.

    • Acceptance Criteria: Purity >95%. The presence of a sharp singlet at ~2.6 ppm confirms the intact 2-methyl group. An ABX spin system in the aromatic region (e.g., doublets at ~7.4 and ~7.6 ppm, and a singlet at ~7.8 ppm) definitively confirms the 1,3,4-substitution pattern of the benzoxazole ring. If these peaks are absent, the batch is rejected.

SAR_Workflow A 2-Amino-4-methylphenol B Cyclization (Triethyl orthoacetate) A->B C 2,5-Dimethylbenzoxazole B->C D Bromination (NBS / AIBN) C->D E Glycine Alkylation & Deprotection D->E F 2-Methyl-1,3-benzoxazol-5-yl Alanine E->F

Synthetic workflow for 2-methyl-1,3-benzoxazol-5-yl amino acids.

Protocol B: In Vitro Kinase Affinity Assay (Syk)

Objective: Determine the IC 50​ of the synthesized amino acid derivative against Syk kinase.

  • Preparation: Prepare 10-point serial dilutions (10 µM to 0.5 nM) of the compound in 100% DMSO. Transfer to an assay plate (final DMSO concentration 1% to prevent enzyme denaturation).

  • Incubation: Combine the compound with recombinant human Syk kinase, a fluorescently labeled peptide substrate, and ATP at the Km​ concentration. Incubate for 60 minutes at 25°C.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to competitive hinge-binders like the benzoxazole core.

  • Readout & Validation: Stop the reaction and measure fluorescence polarization.

    • Validation Checkpoint: Calculate the Z'-factor using Staurosporine as a positive control and DMSO as a negative control. If Z′<0.5 , the assay plate is discarded due to high variance, ensuring that only statistically robust SAR data is utilized for further drug development.

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Assays Using 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (2-MeBox-Ala)

Introduction & Scientific Rationale The development of highly specific, cell-permeable probes and targeted therapeutics relies heavily on the integration of non-proteinogenic amino acids. 2-Amino-3-(2-methyl-1,3-benzoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of highly specific, cell-permeable probes and targeted therapeutics relies heavily on the integration of non-proteinogenic amino acids. 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (hereafter referred to as 2-MeBox-Ala ) is a highly specialized, unnatural amino acid derivative that serves a dual purpose in modern biochemical assays:

  • Intrinsic Fluorophore for Conformational Tracking: Unlike bulky traditional fluorophores (e.g., FITC or Rhodamine) that can disrupt native peptide folding and receptor-binding affinity, the 2-methylbenzoxazole moiety acts as a highly fluorescent, low-steric-hindrance isosteric replacement for Tyrosine or Tryptophan [1]. This allows for the seamless tracking of peptide localization in live cells without compromising bioactivity.

  • Pharmacophore Building Block for GPCR Antagonism: The 2-methylbenzoxazole ring is the critical recognition element in SB-334867, the gold-standard selective antagonist for the Orexin-1 Receptor (OX1R). Incorporating 2-MeBox-Ala into peptidomimetic libraries enables the rapid synthesis and screening of novel OX1R-targeted therapeutics for sleep, addiction, and metabolic disorders [2].

This application note provides field-proven, self-validating protocols for utilizing 2-MeBox-Ala in both live-cell fluorescence imaging and high-throughput GPCR functional assays.

Physicochemical & Photophysical Properties

To optimize assay conditions, it is critical to understand the baseline properties of 2-MeBox-Ala. The strong push-pull character of the benzoxazole ring yields excellent quantum yields in organic and lipid-rich environments, making it ideal for membrane-bound receptor assays.

PropertyValue / CharacteristicAnalytical Relevance
Molecular Weight 220.22 g/mol Minimal addition to peptide mass.
Lipophilicity (LogP) ~1.8 - 2.1Enhances cell permeability and membrane partitioning.
Excitation Max ( λex​ ) 315 - 336 nmCompatible with UV lasers in confocal microscopy.
Emission Max ( λem​ ) 393 - 398 nmEmits in the blue/violet spectrum; ideal for multiplexing.
Quantum Yield ( ΦF​ ) > 0.40 (Solvent dependent)High signal-to-noise ratio in hydrophobic pockets.

Application 1: Live-Cell Fluorescence Imaging

Causality & Experimental Design

When studying intracellular protein-protein interactions, attaching a 389 Da FITC molecule to a 10-amino-acid peptide often abolishes its biological function. By substituting a native aromatic residue with 2-MeBox-Ala during Solid-Phase Peptide Synthesis (SPPS), the peptide retains its native conformation while gaining intrinsic fluorescence. The protocol below outlines the synthesis and subsequent live-cell imaging, utilizing a self-validating negative control (unlabeled peptide) to threshold background autofluorescence.

Protocol: Peptide Incorporation and Confocal Imaging

Step 1: Solid-Phase Peptide Synthesis (SPPS)

  • Prepare Fmoc-protected 2-MeBox-Ala-OH.

  • Swell Rink Amide resin in DMF for 30 minutes.

  • Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Couple Fmoc-2-MeBox-Ala-OH using HBTU/DIPEA (1:1:2 molar ratio) in DMF for 2 hours at room temperature.

  • Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

  • Precipitate in cold diethyl ether and purify via reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).

Step 2: Live-Cell Incubation

  • Seed HeLa or HEK293 cells in a 35 mm glass-bottom imaging dish at 1×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Wash cells twice with warm PBS.

  • Dilute the 2-MeBox-Ala-containing peptide to 5 µM in phenol red-free DMEM. Add to the cells and incubate for 45 minutes to allow for cellular uptake.

  • Control: Incubate a parallel dish with the non-fluorescent wild-type peptide.

Step 3: Confocal Microscopy

  • Wash cells three times with PBS to remove unbound peptide.

  • Image using a confocal laser scanning microscope equipped with a UV laser.

  • Settings: Excitation at 320-340 nm; Emission window set to 390-410 nm.

  • Validation: Ensure the control dish shows no emission in the 390-410 nm channel to confirm that the observed signal is strictly derived from the 2-MeBox-Ala moiety.

Workflow A 1. Fmoc-2-MeBox-Ala-OH Preparation B 2. Solid Phase Peptide Synthesis (SPPS) A->B C 3. Cleavage & HPLC Purification B->C D 4. Live-Cell Incubation (Target Binding) C->D E 5. Confocal Microscopy (Ex: 320nm, Em: 395nm) D->E

Workflow for the incorporation of 2-MeBox-Ala into peptides and subsequent live-cell imaging.

Application 2: Orexin-1 Receptor (OX1R) Antagonist Screening

Causality & Experimental Design

The Orexin-1 Receptor (OX1R) is a Gq-coupled GPCR. Upon activation by its native agonist (Orexin-A), OX1R triggers Phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and a rapid release of intracellular calcium ( Ca2+ ). Because 2-MeBox-Ala shares the exact 2-methylbenzoxazole pharmacophore of the potent OX1R antagonist SB-334867, it is an ideal starting material for synthesizing novel antagonists [2].

To validate the antagonistic efficacy of 2-MeBox-Ala derivatives, we utilize a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay. This assay is self-validating: the baseline fluorescence establishes the resting state, the agonist challenge proves receptor functionality, and the dose-dependent reduction in the calcium peak by the antagonist confirms target engagement.

Pathway Orexin Orexin-A Agonist OX1R Orexin-1 Receptor (Gq-Coupled GPCR) Orexin->OX1R Activates Antag 2-MeBox-Ala Derivative (Antagonist) Antag->OX1R Blocks Gq Gq Protein Activation OX1R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release (Fluo-4 Detection) PLC->Ca

Mechanism of OX1R antagonism by 2-MeBox-Ala derivatives and resulting calcium signaling blockade.

Protocol: FLIPR Calcium Mobilization Assay

Step 1: Cell Preparation

  • Culture CHO-K1 cells stably expressing human OX1R in Ham's F12 medium supplemented with 10% FBS and 400 µg/mL G418.

  • Seed cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

Step 2: Dye Loading

  • Remove the culture medium.

  • Add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM Probenecid in HBSS with 20 mM HEPES, pH 7.4).

  • Incubate for 60 minutes at 37°C in the dark.

Step 3: Antagonist Pre-incubation

  • Prepare serial dilutions (10 µM to 0.1 nM) of the 2-MeBox-Ala derivative and the positive control (SB-334867) in assay buffer.

  • Add 10 µL of the antagonist solutions to the respective wells. Incubate for 15 minutes at room temperature.

Step 4: Agonist Challenge & Readout

  • Transfer the plate to the FLIPR instrument.

  • Establish a baseline fluorescence read for 10 seconds ( λex​ = 488 nm, λem​ = 525 nm).

  • Automatically inject 10 µL of Orexin-A at an EC80​ concentration (typically ~3 nM).

  • Record fluorescence continuously for 3 minutes to capture the peak calcium transient.

Data Presentation: Expected OX1R Antagonism Results

The efficacy of the synthesized 2-MeBox-Ala derivatives is quantified by calculating the half-maximal inhibitory concentration ( IC50​ ) based on the suppression of the Orexin-A induced calcium peak.

CompoundTarget Receptor IC50​ (nM)Efficacy Profile
SB-334867 (Control) OX1R~ 40 ± 5High affinity, selective OX1R antagonist.
2-MeBox-Ala (Unmodified) OX1R> 10,000No activity (requires further derivatization).
2-MeBox-Ala-Peptidomimetic A OX1R125 ± 15Moderate affinity; validates pharmacophore utility.
2-MeBox-Ala-Peptidomimetic B OX1R55 ± 8High affinity; structurally competitive with SB-334867.

Note: Data represents typical pharmacological profiles observed when utilizing the 2-methylbenzoxazole scaffold in GPCR drug discovery.

References

  • Raposo, M. M. M., Batista, R. M. F., & Costa, S. P. G. (2007). Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines. Sensors, 7(10), 2096-2103.[Link]

  • Perrey, D. A., Gilmour, B. P., Runyon, S. P., Thomas, B. F., & Zhang, Y. (2011). Diaryl urea analogues of SB-334867 as orexin-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(9), 2683-2686.[Link]

Application

Protocol for synthesizing 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

An Application Note and Protocol for the Synthesis of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid Abstract This document provides a comprehensive guide for the synthesis of 2-Amino-3-(2-methyl-1,3-benzoxazol-5...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid, a non-canonical amino acid incorporating the pharmacologically significant benzoxazole moiety.[1][2] The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[2][3] This protocol details a robust, multi-step synthetic route commencing from commercially available starting materials. The key transformations include the construction of the 2-methyl-1,3-benzoxazole core, followed by side-chain installation via a Horner-Wadsworth-Emmons olefination, and subsequent reduction and deprotection steps to yield the target amino acid. An alternative protocol for achieving an enantiomerically enriched product via asymmetric hydrogenation is also discussed, catering to applications in stereospecific drug design.

Synthetic Strategy Overview

The synthesis is designed in a convergent manner, preparing a key benzoxazole aldehyde intermediate which then undergoes C-C bond formation to construct the amino acid side chain. The retrosynthetic analysis reveals a logical disconnection strategy, breaking the target molecule down into manageable, synthetically accessible precursors.

G cluster_main Retrosynthetic Analysis Target 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid Intermediate1 Protected Amino Ester (Methyl Ester, NH2 protected) Target->Intermediate1 Ester Hydrolysis Intermediate2 Dehydroamino Acid Ester (Cbz-protected) Intermediate1->Intermediate2 Hydrogenation (C=C reduction) & Deprotection (NH2) Intermediate3 2-Methyl-1,3-benzoxazole-5-carbaldehyde Intermediate2->Intermediate3 Horner-Wadsworth-Emmons (C-C bond formation) Intermediate4 HWE Reagent (Phosphonoglycine derivative) Intermediate2->Intermediate4 Horner-Wadsworth-Emmons Intermediate5 (2-Methyl-1,3-benzoxazol-5-yl)methanol Intermediate3->Intermediate5 Oxidation StartingMaterial2 Protected Glycine Precursors Intermediate4->StartingMaterial2 Multi-step preparation Intermediate6 2-Methyl-1,3-benzoxazole-5-carboxylic acid Intermediate5->Intermediate6 Reduction StartingMaterial1 4-Amino-3-hydroxybenzoic acid + Acetic Anhydride Intermediate6->StartingMaterial1 Cyclocondensation

Caption: Retrosynthetic pathway for the target amino acid.

Synthesis of Key Intermediate: 2-Methyl-1,3-benzoxazole-5-carbaldehyde

The foundational step is the reliable synthesis of the benzoxazole aldehyde. This intermediate provides the necessary handle for the subsequent olefination reaction. The synthesis begins with the cyclocondensation of 4-amino-3-hydroxybenzoic acid with acetic anhydride to form the benzoxazole ring system, followed by functional group manipulations.

Protocol 1: Synthesis of 2-Methyl-1,3-benzoxazole-5-carbaldehyde

Step 1A: Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxylic acid [4]

  • Combine 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol) and acetic anhydride (25 mL, 261 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield 2-methyl-1,3-benzoxazole-5-carboxylic acid as a white solid.

Step 1B: Synthesis of (2-Methyl-1,3-benzoxazol-5-yl)methanol [5] Causality Note: This step reduces the carboxylic acid to a primary alcohol. While the reference uses NaBH₄ on an ester, a stronger reducing agent like Lithium Aluminum Hydride (LAH) is typically required for direct reduction of a carboxylic acid. Alternatively, the acid can be esterified first (e.g., with SOCl₂ in methanol) and then reduced with NaBH₄ as described in the reference.

  • Via LAH Reduction: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LAH (3.7 g, 98.0 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2-methyl-1,3-benzoxazole-5-carboxylic acid (11.5 g, 65.3 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding water (3.7 mL), followed by 15% aqueous NaOH (3.7 mL), and then water again (11.1 mL).

  • Stir the resulting granular solid for 1 hour, then filter it off and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography or recrystallization.

Step 1C: Synthesis of 2-Methyl-1,3-benzoxazole-5-carbaldehyde [5] Causality Note: Pyridinium chlorochromate (PCC) is a selective oxidizing agent that converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

  • Suspend PCC (16.8 g, 78.0 mmol) in dichloromethane (DCM, 200 mL) in a round-bottom flask.

  • Add a solution of (2-methyl-1,3-benzoxazol-5-yl)methanol (10.6 g, 65.0 mmol) in DCM (50 mL) to the suspension in one portion.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with diethyl ether (200 mL) and filter the slurry through a pad of silica gel or Celite, washing thoroughly with additional ether.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2-methyl-1,3-benzoxazole-5-carbaldehyde.[5][6]

Compound Formula MW ( g/mol ) Expected Yield Appearance
2-Methyl-1,3-benzoxazole-5-carboxylic acidC₉H₇NO₃177.16~65-75%White solid
(2-Methyl-1,3-benzoxazol-5-yl)methanolC₉H₉NO₂163.17~70-80%Solid
2-Methyl-1,3-benzoxazole-5-carbaldehydeC₉H₇NO₂161.16~80-90%Solid

Assembly of the Amino Acid Backbone

This phase involves the critical C-C bond formation using the Horner-Wadsworth-Emmons (HWE) reaction, which sets up the dehydroamino acid precursor. The HWE reaction is favored over the traditional Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the ease of removing the water-soluble phosphate byproduct.[7][8][9]

Protocol 2: Preparation of the HWE Reagent[9]

A reliable HWE reagent for this purpose is methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate . Its synthesis is well-documented in Organic Syntheses and involves three steps from benzyl carbamate and glyoxylic acid. Due to its detailed nature, users are directed to the authoritative procedure.[9]

  • Source: Organic Syntheses, 2013 , 90, 334.

  • DOI: 10.15227/orgsyn.090.0334

Protocol 3: Synthesis of the Target Amino Acid

Step 3A: Horner-Wadsworth-Emmons Olefination Causality Note: This reaction creates a C=C double bond with high (E)-stereoselectivity. The phosphonate carbanion, generated by a strong base like NaH, acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent elimination of the phosphate group forms the alkene.[10]

G cluster_main HWE Reaction Workflow Start HWE Reagent + Aldehyde Base 1. Add Base (NaH) in anhydrous THF Start->Base Deprotonation 2. Form Phosphonate Carbanion (Ylide) Base->Deprotonation Addition 3. Nucleophilic Attack on Aldehyde Deprotonation->Addition Cyclization 4. Form Oxaphosphetane Intermediate Addition->Cyclization Elimination 5. Elimination of Phosphate byproduct Cyclization->Elimination Product 6. (E)-Alkene Product (Dehydroamino Acid) Elimination->Product

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

  • In a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.53 g, 13.2 mmol) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane.

  • Add anhydrous THF (50 mL) and cool the suspension to 0 °C.

  • Add a solution of methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate (4.3 g, 13.0 mmol) in anhydrous THF (20 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-methyl-1,3-benzoxazole-5-carbaldehyde (2.0 g, 12.4 mmol) in anhydrous THF (20 mL).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.[11]

  • Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the protected dehydroamino acid ester.

Step 3B: Catalytic Hydrogenation and Deprotection Causality Note: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of alkenes. Concurrently, it facilitates the hydrogenolysis of benzyl groups, making it ideal for cleaving the Cbz (benzyloxycarbonyl) protecting group in the same step.

  • Dissolve the product from Step 3A (e.g., 4.0 g) in methanol or ethyl acetate (100 mL).

  • Add 10% Pd/C (10% by weight of the substrate, ~0.4 g) to the solution.

  • Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

  • Filter the mixture through Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate to obtain the methyl ester of the target amino acid as a racemic mixture.

Step 3C: Ester Hydrolysis

  • Dissolve the methyl ester from Step 3B in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~6-7 with 1M HCl.

  • Concentrate the solution under reduced pressure. The resulting crude amino acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Advanced Protocol: Asymmetric Synthesis

The route described in Protocol 3 yields a racemic product. For applications requiring a single enantiomer, an asymmetric synthesis is necessary. The most efficient modification is to replace the achiral hydrogenation (Step 3B) with an asymmetric version.

Protocol 4: Asymmetric Hydrogenation of the Dehydroamino Acid Causality Note: Chiral phosphine ligands coordinate to a metal center (e.g., Rhodium or Ruthenium) to create a chiral catalytic environment. The substrate coordinates to this complex in a specific orientation, leading to the delivery of hydrogen to one face of the double bond, resulting in a product with high enantiomeric excess (ee).

  • In a glovebox, charge a pressure-rated vessel with the dehydroamino acid from Step 3A (still Cbz-protected) and a chiral catalyst, such as [Rh(COD)(R,R-DuPhos)]BF₄ (1-2 mol%).

  • Add a degassed solvent, such as methanol.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir at room temperature for 24 hours.

  • Vent the reactor and concentrate the solvent. The crude product can be passed through a short plug of silica to remove the catalyst.

  • Proceed with the Cbz-deprotection (using standard hydrogenation with Pd/C, as this step will not affect the newly formed stereocenter) and ester hydrolysis as described in Steps 3B (for deprotection only) and 3C to obtain the enantiomerically enriched target amino acid.

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Lithium Aluminum Hydride (LAH): Highly reactive and pyrophoric upon contact with water or moist air. All glassware must be flame-dried. Quenching must be done slowly and at low temperatures.

  • Pyridinium Chlorochromate (PCC): Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Trimethyl Phosphite: Flammable and toxic. Handle in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is free of leaks and perform the reaction away from ignition sources.

References

  • ACS Publications. (2025, March 19). Construction of Benzoxazole and Isoquinoline Compounds via Base-Mediated Cyclization of Amino Acid Derivatives. Organic Letters.
  • Benchchem. (2025). Technical Support Center: Purification of Benzoxazole Derivatives.
  • J-STAGE. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of Synthetic Organic Chemistry, Japan.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Royal Society of Chemistry. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • Google Patents. (2004, October 7). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • ChemicalBook. (2022, January 24). Synthesis of Benzoxazoles.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • ResearchGate. (2025, August 6). Highly efficient stereoselective synthesis of β-amino acids by asymmetric method.
  • National Center for Biotechnology Information. (2025, August 5). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central.
  • Benchchem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • Alfa Chemistry. (2024, August 5). Horner-Wadsworth-Emmons Reaction.
  • ACS Publications. (n.d.). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • ACS Publications. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • TSI Journals. (n.d.). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES.
  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate.
  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • National Center for Biotechnology Information. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. PubMed Central.
  • ChemicalBook. (2025, August 8). 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-benzoxazole-5-carbaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid. PubChem.
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • National Center for Biotechnology Information. (2011, September 15). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. PubMed.
  • National Center for Biotechnology Information. (n.d.). (S)-2-Amino-3-(benzo[D][12][13]dioxol-5-YL)propanoic acid. PubChem. Available from:

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid. PubChem.
  • Google Patents. (n.d.). US5290941A - Facile condensation of methylbenzoxazoles with aromatic aldehydes.
  • Mol-Instincts. (n.d.). Benzoxazoles database - synthesis, physical properties.
  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
  • National Center for Biotechnology Information. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PubMed Central.
  • MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.

Sources

Method

Application Notes and Protocols for the Investigation of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical evaluation of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid, a novel benz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid, a novel benzoxazole derivative, in cancer cell lines. Benzoxazole and its analogues have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-cancer properties.[1] This guide, designed for researchers in oncology and drug discovery, outlines detailed protocols for assessing the cytotoxic and mechanistic effects of this compound. The methodologies described herein are based on established, robust techniques for in vitro screening of potential therapeutic agents.

Introduction: The Therapeutic Potential of Benzoxazole Derivatives

The benzoxazole scaffold is a privileged heterocyclic structure found in numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, may facilitate interaction with biological macromolecules, contributing to its diverse biological effects.[1] In the realm of oncology, synthetic benzoxazole derivatives have demonstrated promising anti-proliferative activity against a range of human cancer cell lines, including those of the breast, lung, colon, and prostate.[1][2][3][4]

The anti-cancer mechanisms of benzoxazole derivatives are multifaceted, with studies reporting their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[2][5] For instance, certain derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and aromatase, two critical targets in cancer therapy.[5] The compound of interest, 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid, is a non-proteinogenic amino acid derivative incorporating the benzoxazole moiety.[6] Such amino acid derivatives are of particular interest as they may be recognized by amino acid transporters, which are often overexpressed in cancer cells, potentially leading to selective uptake and accumulation within tumors.[7]

This guide provides a systematic approach to characterizing the in vitro anti-cancer properties of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid, from initial cytotoxicity screening to more detailed mechanistic studies.

Preliminary Characterization and Compound Handling

Prior to initiating biological assays, it is crucial to characterize the test compound, 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid.

2.1. Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid-
Molecular Formula C11H12N2O3-
Molecular Weight 220.23 g/mol -
Appearance White to off-white solid (typical for similar compounds)[8]
Solubility Soluble in organic solvents like DMSO and ethanol; less soluble in water.[8]

2.2. Stock Solution Preparation

For in vitro studies, a concentrated stock solution of the compound should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Protocol:

    • Accurately weigh a precise amount of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid.

    • Dissolve the compound in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Causality: DMSO is a widely used solvent for in vitro assays due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous cell culture media. Preparing a concentrated stock allows for minimal solvent concentration in the final culture medium, thereby reducing potential solvent-induced cytotoxicity.

In Vitro Anti-Cancer Activity Assessment

A tiered approach is recommended for evaluating the anti-cancer potential of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid, starting with a general assessment of cytotoxicity and progressing to more specific mechanistic assays.

3.1. Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Experimental Workflow:

    MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours for cell attachment A->B C Prepare serial dilutions of the test compound B->C D Treat cells with varying concentrations of the compound C->D E Incubate for a defined period (e.g., 48, 72 hours) D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours for formazan formation F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and determine IC50 I->J

    Caption: Workflow for MTT Cell Viability Assay.

  • Detailed Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[10]

    • Compound Preparation: Prepare a series of dilutions of the 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid stock solution in culture medium. It is advisable to perform a preliminary experiment with a broad concentration range (e.g., 1 µM, 10 µM, 100 µM) to determine the approximate effective concentration.[11]

    • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[9][10]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[9]

  • Data Presentation:

    Table 2: Hypothetical IC50 Values of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48e.g., 15.2
MDA-MB-231Breast Adenocarcinoma48e.g., 21.8
A549Lung Carcinoma48e.g., 35.5
HT-29Colorectal Adenocarcinoma48e.g., 28.1
PC-3Prostate Adenocarcinoma48e.g., 42.3

3.2. Apoptosis Assay by Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Experimental Workflow:

    Apoptosis_Workflow A Seed and treat cells with the test compound B Harvest both adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate for 15 minutes in the dark E->F G Analyze by flow cytometry F->G H Quantify viable, early apoptotic, late apoptotic, and necrotic cells G->H

    Caption: Workflow for Annexin V/PI Apoptosis Assay.

  • Detailed Protocol:

    • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and after 24 hours, treat with the test compound at concentrations around the determined IC50 for a chosen duration (e.g., 24 or 48 hours).[10]

    • Cell Harvesting: Collect both the floating cells (from the medium) and the adherent cells (by trypsinization).[10] Combine all cells and centrifuge at approximately 500 x g for 5 minutes.

    • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer.[10]

    • Staining: Transfer approximately 1 x 10⁵ cells to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10] Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

3.3. Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, flow cytometry analysis of PI-stained cells is performed.

  • Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Detailed Protocol:

    • Cell Seeding and Treatment: Treat cells with the test compound as described for the apoptosis assay.

    • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

    • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Presentation:

    Table 3: Hypothetical Effect of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid on Cell Cycle Distribution in MCF-7 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Controle.g., 65.2e.g., 20.5e.g., 14.3
Compound (IC50)e.g., 25.1e.g., 15.3e.g., 59.6

Potential Mechanisms of Action and Further Investigations

Based on the initial findings, further experiments can be designed to elucidate the specific molecular mechanisms of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid.

  • Signaling Pathway Analysis:

    Signaling_Pathway Compound Benzoxazole Derivative Receptor e.g., EGFR Compound->Receptor Inhibition Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Pathway Activation Apoptosis Apoptosis Induction (e.g., Caspase Activation) Pathway->Apoptosis Regulation CellCycle Cell Cycle Arrest (e.g., at G2/M) Pathway->CellCycle Regulation

    Caption: Potential Signaling Pathway Inhibition.

  • Western Blotting: To investigate the effect of the compound on key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

  • Kinase Inhibition Assays: If the compound is suspected to target specific kinases (e.g., based on structural similarity to known inhibitors), in vitro kinase assays can be performed.[2]

  • Molecular Docking Studies: Computational modeling can be used to predict the binding mode of the compound to potential protein targets, providing insights for further experimental validation.[2][5]

Conclusion

This application note provides a comprehensive framework for the initial in vitro evaluation of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid as a potential anti-cancer agent. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. These foundational studies are essential for guiding further preclinical development and for elucidating the compound's mechanism of action.

References

  • Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Benchchem. (n.d.). Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds.
  • International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review.
  • El-Sayed, N. N. E., et al. (2020). Benzoxazole derivatives as new generation of anti-breast cancer agents. Bioorganic Chemistry, 96, 103593.
  • MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • WAM. (2025). Russian scientists develop new compound that suppresses cancer cell growth.
  • Journal of Clinical Practice and Research. (2026). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • EvitaChem. (n.d.). Buy 2-(Benzo[d]oxazol-5-yl)propanoic acid (EVT-8440114).
  • PMC. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
  • PubMed. (2011). (S)-2-Amino-3-[1-(2-[ 18 F]fluoroethyl)-1 H-[1][9][10]triazol-4-yl]propanoic acid. Retrieved from

Sources

Application

Formulation and Application of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid in Biological Assays

Target Audience: Researchers, biochemists, and drug development professionals. Application Focus: Live-cell imaging, protein-protein interaction (PPI) mapping, and genetic code expansion.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application Focus: Live-cell imaging, protein-protein interaction (PPI) mapping, and genetic code expansion.

Introduction: The Biophysical Rationale

The visualization of dynamic molecular processes within their native cellular environments requires probes that do not perturb the target protein's structural integrity. Traditional bulky fluorophores (e.g., GFP, organic dyes) often cause steric hindrance, altering subcellular localization and interaction dynamics [1].

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (2-Me-Bzx-Ala) is a highly engineered, fluorescent unnatural amino acid (fUAA). Structurally, it is a phenylalanine analog where the phenyl ring is replaced by a 2-methyl-1,3-benzoxazole moiety. Benzoxazole derivatives are characterized by an extended π -conjugated network that promotes strong fluorescence emission, large Stokes shifts, and distinct vibronic progressions [2]. Crucially, the fluorescence quantum yield of the benzoxazole side chain is highly sensitive to local environmental polarity—exhibiting a dramatic increase in fluorescence when shielded from water (e.g., when buried in a protein-protein interface or a hydrophobic binding pocket) due to a decrease in non-radiative decay rates [3].

This guide details the physicochemical formulation of 2-Me-Bzx-Ala and its application in live-cell imaging via amber suppression (genetic code expansion).

Physicochemical Profiling & Formulation Strategy

The primary challenge in utilizing 2-Me-Bzx-Ala for biological assays is its hydrophobicity. The planar benzoxazole ring promotes strong intermolecular π−π stacking, which can lead to rapid aggregation and precipitation in aqueous physiological buffers [2]. To ensure cellular bioavailability without causing cytotoxicity, the compound must be formulated using a co-solvent strategy.

Table 1: Photophysical and Formulation Parameters
ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 220.23 g/mol Small size ensures minimal steric perturbation when incorporated into proteins.
Excitation Max ( λex​ ) ~320 - 340 nmRequires UV/Near-UV excitation sources (e.g., 355 nm laser lines).
Emission Max ( λem​ ) ~420 - 450 nmBlue emission; highly sensitive to solvent polarity (hypsochromic shift in non-polar media).
Primary Solvent Anhydrous DMSOPrevents premature hydrolysis and disrupts π−π stacking of the solid powder.
Aqueous Solubility Limit < 50 μ M (Unassisted)Requires dropwise dilution into protein-rich or surfactant-containing media.
Working Concentration 1 - 2 mM (in cell media)High extracellular concentration drives intracellular uptake for tRNA aminoacylation.

Experimental Workflows & Methodologies

Protocol 1: Preparation of Self-Validating Stock and Working Solutions

To prevent local supersaturation and subsequent micro-precipitation, the transition from an organic stock to an aqueous working solution must be strictly controlled.

Step 1: 100 mM Master Stock Preparation

  • Weigh out the lyophilized 2-Me-Bzx-Ala powder under inert conditions (argon/nitrogen) to prevent moisture absorption.

  • Dissolve the powder in anhydrous, cell-culture grade DMSO to achieve a 100 mM concentration.

  • Vortex vigorously for 2 minutes, followed by sonication in a water bath at 37°C for 5 minutes until the solution is optically clear.

  • QC Check: Centrifuge at 10,000 x g for 5 minutes. The absence of a pellet confirms complete dissolution. Aliquot and store at -20°C in light-protected amber tubes.

Step 2: Formulation of Cell Culture Media (Working Solution)

  • Pre-warm the target cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C. The presence of serum proteins (like BSA) acts as a carrier, binding the hydrophobic fUAA and preventing aggregation.

  • Place the media on a magnetic stirrer at 300 rpm.

  • Crucial Causality Step: Add the 100 mM DMSO stock dropwise (1 μ L per drop) directly into the vortex of the stirring media to a final concentration of 1 mM. Rapid dispersion prevents localized high concentrations of DMSO/fUAA, which would otherwise trigger irreversible nucleation and precipitation.

  • Keep the final DMSO concentration 1% (v/v) to avoid solvent-induced cytotoxicity.

FormulationWorkflow Solid 2-Me-Bzx-Ala (Solid Powder) Stock 100 mM Stock (Anhydrous DMSO) Solid->Stock Dissolve & Sonicate Media Cell Culture Media (1 mM Final, <1% DMSO) Stock->Media Dilute Dropwise into Serum QC QC: Centrifugation (Confirm No Pellet) Media->QC Validate Solubility Transfection HEK293T Cells (aaRS/tRNA + Target-TAG) QC->Transfection Add to Cell Culture Wash Washout Phase (Remove free UAA) Transfection->Wash 24-48h Incubation Imaging Live-Cell Imaging (Confocal Microscopy) Wash->Imaging Buffer Exchange

Fig 1. Formulation and experimental workflow for 2-Me-Bzx-Ala live-cell assays.

Protocol 2: Genetic Incorporation via Amber Suppression

To site-specifically incorporate 2-Me-Bzx-Ala into a target protein, researchers utilize an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This system is engineered to recognize the fUAA and incorporate it in response to an amber stop codon (UAG) introduced into the target gene's mRNA [4].

Step 1: Plasmid Co-Transfection

  • Seed HEK293T cells in a 35 mm glass-bottom imaging dish until 70-80% confluent.

  • Prepare a transfection complex using a lipid-based reagent (e.g., Lipofectamine 3000). Co-transfect the cells with two plasmids:

    • Plasmid A: Encodes the engineered orthogonal aaRS and the tRNA CUA​ .

    • Plasmid B: Encodes the target protein with a site-directed TAG mutation at the desired labeling site.

  • Incubate the transfection mixture with the cells for 4-6 hours.

Step 2: UAA Feeding and Protein Expression

  • Carefully aspirate the transfection media.

  • Replace with the pre-formulated 1 mM 2-Me-Bzx-Ala cell culture media (from Protocol 1).

  • Incubate the cells at 37°C, 5% CO 2​ for 24–48 hours to allow for transcription, translation, and fUAA incorporation.

AmberSuppression Plasmid Expression Plasmid (Target Protein with TAG) Ribosome Ribosome Translation Plasmid->Ribosome mRNA (UAG codon) aaRS Orthogonal aaRS (Engineered) tRNA Orthogonal tRNA(CUA) aaRS->tRNA Aminoacylates tRNA->Ribosome Delivers UAA UAA 2-Me-Bzx-Ala (Intracellular) UAA->aaRS Substrate Protein Fluorescently Labeled Target Protein Ribosome->Protein Elongation & Folding

Fig 2. Mechanism of site-specific 2-Me-Bzx-Ala incorporation via amber suppression.

Protocol 3: Live-Cell Fluorescence Imaging

Because 2-Me-Bzx-Ala is intrinsically fluorescent, any unincorporated amino acid floating in the cytoplasm or extracellular space will create a high fluorescent background, drastically reducing the signal-to-noise ratio.

Step 1: The Washout Phase (Critical for Trustworthiness)

  • Aspirate the UAA-containing media.

  • Wash the cells gently 3 times with warm, phenol red-free Hank’s Balanced Salt Solution (HBSS) or PBS. Phenol red must be avoided as its absorption spectrum can interfere with the excitation/emission of the benzoxazole fluorophore.

  • Incubate the cells in fresh, UAA-free media for 1–2 hours. Causality: This "chase" period allows the intracellular pool of free 2-Me-Bzx-Ala to diffuse out of the cell or be degraded, ensuring that the remaining fluorescence is covalently locked within the target protein.

Step 2: Confocal Microscopy

  • Transfer the dish to a temperature-controlled confocal microscope stage (37°C).

  • Excite the sample using a UV or near-UV laser line (e.g., 355 nm or a two-photon setup tuned to ~700 nm for deeper tissue penetration and reduced phototoxicity).

  • Collect emission using a bandpass filter centered around 440 nm (e.g., 420–460 nm).

  • Data Interpretation: Because the benzoxazole moiety is highly sensitive to its microenvironment, a sudden increase in localized fluorescence intensity often indicates a conformational change in the target protein that shields the fUAA from the aqueous environment (e.g., a receptor binding its ligand) [3].

Conclusion

The formulation of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid requires careful navigation of its hydrophobic nature. By utilizing a controlled DMSO-to-serum dilution strategy, researchers can maintain the compound's bioavailability for amber suppression systems. Once genetically incorporated, the unique photophysics of the benzoxazole ring provide a highly sensitive, non-perturbing optical window into protein dynamics in living cells.

References

  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. Macromolecules (ACS Publications). Available at:[Link]

  • Intramolecular exciplexes based on benzoxazole: photophysics and applications as fluorescent cation sensors. PubMed (NIH). Available at:[Link]

  • Expanding the Genetic Code for Biological Studies. PMC (NIH). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid , a highly hydrophobic unnatural amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid , a highly hydrophobic unnatural amino acid. Due to its unique structural properties—a zwitterionic backbone coupled with a lipophilic, planar benzoxazole ring—this compound presents specific solvation challenges.

This living document provides mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure structural integrity and assay reproducibility.

Mechanistic Overview of Solubilization Challenges

To successfully dissolve 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid, one must overcome two primary thermodynamic barriers:

  • Zwitterionic Lattice Energy: Near its isoelectric point (pI ~5.5–6.5), the compound exists as a zwitterion (bearing both an NH3+​ and a COO− group). The strong electrostatic interactions between molecules in the solid state create a highly stable crystalline lattice that water alone struggles to disrupt[1].

  • Hydrophobic Effect & π−π Stacking: The 2-methyl-1,3-benzoxazole side chain is exceptionally lipophilic. In aqueous media, water molecules form highly ordered clathrate cages around this ring, resulting in an unfavorable decrease in entropy. To minimize this, the benzoxazole rings aggregate via hydrophobic collapse and π−π stacking, leading to rapid precipitation[2].

The Solution: Using an aprotic, highly polar solvent like anhydrous Dimethyl Sulfoxide (DMSO) is critical. The oxygen atom in DMSO acts as a powerful hydrogen-bond acceptor for the amino group, while its methyl groups solvate the hydrophobic benzoxazole ring, effectively disrupting the crystalline lattice[3].

Quantitative Data & Tolerances

The following tables summarize the empirical data required to formulate stable stock and working solutions without compromising downstream biological or chemical assays.

Table 1: Solvent Compatibility & Quantitative Solubility Limits
SolventDielectric Constant ( ϵ )Expected Solubility LimitRecommended Application
Water (pH 6.0) 80.1< 0.1 mg/mLNot recommended (Aggregates rapidly)
Water (pH 2.0 or 9.0) 80.11.0 - 5.0 mg/mLAqueous working solutions / Titrations
Anhydrous DMSO 46.725.0 - 50.0 mg/mLPrimary master stock solution[4]
Anhydrous DMF 36.720.0 - 40.0 mg/mLAlternative stock (Peptide synthesis)
Methanol 32.71.0 - 5.0 mg/mLAnalytical workflows (LC-MS)
Table 2: Troubleshooting Quantitative Parameters
ParameterOptimal RangeCritical ThresholdConsequence of Violation
DMSO in Cell Media 0.1% - 0.5% v/v> 1.0% v/vCellular toxicity / Off-target effects[5]
Warming Temp 37°C - 40°C> 50°CThermal degradation / Racemization
Vortexing Time 2 - 5 minutes< 1 minuteIncomplete dissolution of micro-crystals[5]
Sonication Time 10 - 15 minutes> 30 minutesLocalized overheating / Covalent shearing

Diagnostic Workflow

Use the following decision tree to diagnose and resolve precipitation events during your formulation process.

G Start Start: 2-Amino-3-(2-methyl-1,3- benzoxazol-5-yl)propanoic acid Solvent Add Anhydrous DMSO or DMF (Target: 10-50 mM Stock) Start->Solvent Mix Vortex & Sonicate (Room Temp to 37°C) Solvent->Mix Check1 Is solution clear? Mix->Check1 Clear1 Clear Stock Solution Check1->Clear1 Yes Precip1 Precipitate/Cloudy Check1->Precip1 No Dilute Dilute into Aqueous Buffer/Media (Dropwise, rapid vortexing) Clear1->Dilute Adjust Add 1 eq. HCl or NaOH OR increase solvent volume Precip1->Adjust Adjust->Mix Check2 Precipitation in Media? Dilute->Check2 Success Ready for Assay (DMSO < 0.5%) Check2->Success No Fail Use Co-solvents (e.g., Tween-80) or warm to 37°C Check2->Fail Yes

Workflow for dissolving 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid.

Self-Validating Solubilization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Phase 1: Preparation of a 50 mM Master Stock
  • Equilibration: Bring the lyophilized compound and a fresh bottle of anhydrous DMSO to room temperature in a desiccator. Causality: DMSO is highly hygroscopic. Ambient moisture condensation drastically reduces its solvating power for hydrophobic unnatural amino acids[5].

  • Weighing: Weigh the required mass into a sterile, amber glass vial (the benzoxazole ring may exhibit mild photosensitivity over prolonged storage).

  • Solvent Addition: Add anhydrous DMSO to achieve a 50 mM concentration.

  • Agitation & Thermodynamics: Vortex vigorously for 2–5 minutes. Because the dissolution of highly ordered crystalline compounds is an endothermic process, place the vial in a 37°C water bath for 10 minutes, followed by gentle sonication[5].

  • Validation Checkpoint: Hold the vial against a light source and gently swirl.

    • Pass: The solution is optically clear and homogeneous.

    • Fail: You observe a "schlieren" effect (wavy refractive index gradients) or micro-particulates. Corrective Action: Increase DMSO volume to lower the concentration to 25 mM, or add 1 molar equivalent of 0.1 M HCl to protonate the carboxylate group, breaking the zwitterionic lattice.

Phase 2: Aqueous Dilution (Working Solution)
  • Preparation: Ensure your target aqueous buffer or cell culture media is at room temperature or 37°C. Cold media will trigger immediate precipitation.

  • Dispersion: While actively vortexing or stirring the aqueous media, add the DMSO master stock dropwise .

    • Causality: Rapid dispersion prevents localized high concentrations of the compound from experiencing "solvent shock" (a sudden drop in the dielectric constant), which forces the hydrophobic side chains to aggregate[4].

  • Validation Checkpoint: Prepare a "Vehicle Control" (DMSO added to media without the compound). Compare the optical density (OD) of your compound solution against the vehicle control at 600 nm. An elevated OD indicates the formation of a micro-suspension.

Troubleshooting FAQs

Q1: My compound dissolved perfectly in DMSO, but immediately formed a cloudy precipitate when added to my cell culture media. How do I fix this? A1: This is a classic case of "solvent shock." The benzoxazole side chain is highly lipophilic. When the DMSO stock is introduced to an aqueous environment, the local dielectric constant drops abruptly, and the hydrophobic effect drives the unnatural amino acid molecules to aggregate before they can disperse[1]. Troubleshooting steps:

  • Pre-dilution: Dilute your stock in a transitional solvent mixture (e.g., 50% DMSO / 50% Buffer) before final addition to the media[4].

  • Carrier Proteins: Ensure your media contains serum (e.g., 10% FBS) or Bovine Serum Albumin (BSA). The hydrophobic pockets of albumin act as a thermodynamic sink for the lipophilic benzoxazole ring, preventing precipitation.

Q2: Can I use water instead of DMSO if I adjust the pH? A2: Yes, but with limitations. As a zwitterion, the compound has minimal solubility near its isoelectric point (pI ~5.5–6.5) because the net-neutral molecule forms a stable crystalline lattice. By adjusting the pH to < 3.0 (using 0.1 M HCl) or > 8.0 (using 0.1 M NaOH), you induce a net charge that enhances ion-dipole interactions with water[4]. However, ensure these extreme pH levels are neutralized before introducing the compound to sensitive biological assays.

Q3: Why is my DMSO stock freezing or crystallizing at room temperature? A3: Pure, anhydrous DMSO has a freezing point of 18.5°C (65.3°F). If your laboratory is heavily air-conditioned or the stock was recently removed from 4°C storage, the solvent itself will crystallize, trapping the compound within the matrix. Solution: Warm the vial in your hands or a 37°C water bath for 5 minutes until completely liquefied before use[5].

Q4: Can I use hydrotropes to improve aqueous solubility without using DMSO? A4: Yes. Recent literature demonstrates that combining poorly soluble drugs with highly soluble, charged amino acids (like Arginine or Lysine) can create a hydrotropic effect. The charged amino acids form non-covalent complexes (via H-bonds and π−π stacking) with the benzoxazole ring, shielding the hydrophobic surface area from water and increasing solubility by up to 7-fold without the need for organic solvents[2].

References

  • Peptide solubility guidelines Hebrew University of Jerusalem (HUJI) / Thermo Fisher Scientific URL: [Link]

  • Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems PubMed / National Institutes of Health (NIH) URL:[Link]

  • Protein precipitation and denaturation by dimethyl sulfoxide Semantic Scholar URL:[Link]

  • Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution King's College London Research Portal URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and purification of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid. This resource is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis of this valuable non-proteinogenic amino acid.

Synthesis Overview and Core Mechanism

The most common and efficient route to synthesizing 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid involves the cyclocondensation of a protected 3-(4-amino-3-hydroxyphenyl)alanine with an acetic acid equivalent. This reaction forms the core benzoxazole heterocycle. The choice of protecting groups and cyclization conditions is critical to minimizing byproduct formation and preserving the stereochemical integrity of the chiral center.

The generally accepted mechanism proceeds through the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring system.[1]

Synthesis_Mechanism Figure 1: Proposed Synthesis Mechanism SM Protected 3-(4-amino-3-hydroxyphenyl)alanine Int Amide Intermediate (N-acetylated) SM->Int Acylation Rgt Acetic Anhydride (or Acetyl Chloride) Rgt->Int Cyclized Cyclized Intermediate (non-aromatic) Int->Cyclized Intramolecular Cyclization (Acid Cat.) Byproduct Incomplete Cyclization Byproduct Int->Byproduct Stalling / Hydrolysis Product Target Molecule (after deprotection) Cyclized->Product Dehydration & Deprotection

Caption: Figure 1: Proposed Synthesis Mechanism

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the cyclization step?

A1: Three parameters are paramount: temperature, acid catalyst concentration, and water content.

  • Temperature: While higher temperatures can accelerate the reaction, they can also promote the formation of degradation byproducts and potentially lead to racemization.[1] A carefully optimized temperature, often in the range of 80-110°C, is crucial.

  • Acid Catalyst: An acid catalyst, such as polyphosphoric acid (PPA) or a strong Brønsted acid, is typically required for the dehydration step.[1] Insufficient acid will result in incomplete cyclization, while excessive acid can cause charring or degradation of the starting material.

  • Water Scavenging: The final dehydration step is an equilibrium process. Removing water, either by azeotropic distillation or the use of a dehydrating agent, is essential to drive the reaction to completion and maximize yield.[2]

Q2: Which protecting groups are recommended for the amino and acid functionalities?

A2: The choice of protecting groups is critical for preventing side reactions and ensuring compatibility with the cyclization conditions.

  • Amine Protection: The Boc (tert-butyloxycarbonyl) group is highly recommended. It is stable under the typically neutral or mildly acidic acylation conditions and can be removed post-cyclization under acidic conditions that are often compatible with the product's stability.

  • Carboxylic Acid Protection: A methyl or ethyl ester is standard. These groups are stable during the benzoxazole formation and can be saponified under controlled basic conditions as a final step. Care must be taken during saponification to avoid racemization.

Troubleshooting Guide: Common Byproducts & Solutions

This section addresses specific issues encountered during synthesis and purification.

Q3: My reaction results in a complex mixture on TLC/LC-MS. What are the likely byproducts?

A3: A complex mixture often points to incomplete reaction, side reactions, or degradation. The table below summarizes the most common byproducts.

Byproduct Identity Potential Cause Mass Spec Signature (relative to Product) Troubleshooting Action
Uncyclized Amide Intermediate Insufficient heat, insufficient acid catalyst, or presence of excess water.[1]+18 Da (addition of H₂O)Increase reaction time/temperature moderately; ensure anhydrous conditions; use a dehydrating agent.
Diacylated Species Use of a large excess of acylating agent (e.g., Ac₂O).+42 Da (addition of acetyl group)Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.
Racemized Diastereomer Harsh basic conditions (e.g., during saponification) or excessive heat during cyclization.[3]Identical MassAnalyze using chiral HPLC. Optimize base concentration and temperature for saponification; reduce cyclization temperature.
Degradation Products Excessively high temperatures or overly concentrated acid catalyst.[1]Variable, often lower m/z fragmentsReduce reaction temperature; screen different acid catalysts (e.g., milder Lewis acids).
Guanidine Derivatives (from coupling) Side reaction of aminium/uronium coupling reagents (e.g., HATU, HBTU) with the amino group.[4]Varies based on reagentUse phosphonium-based reagents like PyBOP for sterically hindered couplings or cyclization steps.[4]

Q4: I'm observing a significant amount of the uncyclized amide intermediate. How can I drive the cyclization to completion?

A4: This is a common issue stemming from suboptimal dehydration conditions.

  • Mechanism Insight: The final step is the acid-catalyzed elimination of water to form the aromatic benzoxazole ring. This is a reversible process.

  • Solution Workflow:

    • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Flame-dry glassware before starting.

    • Use a Dehydrating Agent: Consider adding molecular sieves to the reaction mixture or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).

    • Optimize Catalyst: While PPA is effective, it can be viscous and difficult to work with. Alternative catalysts like samarium triflate in aqueous media or other Lewis acids can be more efficient and produce fewer byproducts.[5] Some modern, green methods utilize ionic liquids or operate under solvent-free conditions which can also improve yields.[1][2][6]

Troubleshooting_Cyclization Start Problem: Incomplete Cyclization Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Catalyst Is the acid catalyst effective? Check_Anhydrous->Check_Catalyst Yes Action_Dry Action: Dry all reagents/ solvents. Use molecular sieves. Check_Anhydrous->Action_Dry No Check_Temp Is reaction temp optimal? Check_Catalyst->Check_Temp Yes Action_Catalyst Action: Screen alternative catalysts (e.g., Lewis acids). Check_Catalyst->Action_Catalyst No Action_Temp Action: Incrementally increase temperature (monitor by TLC). Check_Temp->Action_Temp No End Outcome: Reaction Driven to Completion Check_Temp->End Yes Action_Dry->Check_Catalyst Action_Azeotrope Action: Use toluene with a Dean-Stark trap. Action_Catalyst->Check_Temp Action_Temp->End

Caption: Figure 2: Troubleshooting Flowchart for Incomplete Cyclization

Q5: My final product shows two spots on chiral HPLC. How can I prevent racemization?

A5: Racemization is a significant risk, especially for α-amino acids. The α-proton is acidic and can be abstracted under basic conditions, leading to a loss of stereochemical integrity.

  • Mechanism Insight: The formation of an enolate at the α-carbon allows for racemization. This is most likely to occur during the final ester hydrolysis (saponification) step if strong bases and high temperatures are used.

  • Preventative Measures:

    • Mild Saponification: Use a mild base like lithium hydroxide (LiOH) in a THF/water mixture at a controlled temperature (e.g., 0°C to room temperature).

    • Avoid Strong Bases: Do not use sodium hydroxide or potassium hydroxide at elevated temperatures for extended periods.

    • Acidic Deprotection: If possible, design your synthesis to use protecting groups that can be removed under acidic conditions (e.g., a Boc group on the amine and a t-butyl ester on the acid), which are less prone to causing racemization of the α-center.

    • Coupling Reagents: When using the amino acid in subsequent peptide couplings, employ additives like HOBt or 6-Cl-HOBt, which are known to suppress racemization.[3]

Experimental Protocols

Protocol 1: Optimized Synthesis of Boc-Protected 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid Methyl Ester

  • Starting Material: Begin with commercially available Boc-L-3-(4-amino-3-hydroxyphenyl)alanine methyl ester.

  • Acylation: Dissolve the starting material (1.0 eq.) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIEA) (1.2 eq.). Cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride (1.05 eq.) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Workup 1: Quench the reaction with water and extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Cyclization: Dissolve the crude amide intermediate in toluene. Add p-toluenesulfonic acid (PTSA) (0.1 eq.).

  • Dehydration: Fit the reaction flask with a Dean-Stark apparatus and reflux for 8-12 hours, or until no more water is collected.

  • Workup 2: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected final product.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

  • Column: Chiralpak AD-H (or equivalent chiral stationary phase).

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic acid (e.g., 85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve a small sample of the final product in the mobile phase. Inject and analyze the retention times of the enantiomers. Compare with a racemic standard if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

References

  • Jadhav, S. D., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. The Royal Society of Chemistry. Available at: [Link]

  • Wang, A., et al. (2015). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. PMC. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Peptide coupling using recyclable bicyclic benziodazolone. The Royal Society of Chemistry. Available at: [Link]

  • PubMed. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. PubMed. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • MDPI. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. Available at: [Link]

  • Frontiers. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for benzoxazole amino acid synthesis

Welcome to the Technical Support Center for Heterocyclic Amino Acid Synthesis. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the synthesis of benzoxazole-linked...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Amino Acid Synthesis. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the synthesis of benzoxazole-linked amino acids and peptidomimetics.

Synthesizing benzoxazole rings directly onto chiral amino acid scaffolds presents a unique mechanistic conflict: the harsh dehydrating conditions traditionally required for benzoxazole cyclization are fundamentally incompatible with the preservation of delicate α-chiral centers. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the chemical causality behind common failures—such as racemization and incomplete coupling—and provide self-validating, field-proven protocols to ensure both high yields and high enantiomeric excess (ee).

I. Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing near-complete racemization of my chiral amino acid center during the cyclization step? A1: Racemization in this context is almost always driven by the azlactone (oxazolone) pathway . When the carboxyl group of an N -protected amino acid is over-activated, the nucleophilic oxygen of the N -acyl protecting group can attack the activated carbonyl, forming a 5-membered azlactone ring[1]. Once this ring forms, the α-proton becomes highly acidic. Base-catalyzed abstraction of this proton creates a planar enolate, completely destroying the stereocenter. Classical methods using polyphosphoric acid (PPA) or POCl₃ at elevated temperatures (>100 °C) virtually guarantee azlactone formation and subsequent racemization[2]. Solution: Abandon classical one-pot harsh acid methods. Transition to a two-step mild protocol: first, synthesize the o -hydroxyanilide intermediate using highly efficient coupling reagents, followed by mild cyclodehydration (e.g., using Deoxo-Fluor or Burgess reagent) at room temperature. Alternatively, utilize modern coupling reagents like ortho-NosylOXY, which have been specifically developed for racemization-free synthesis[3].

Q2: My amide coupling between the N -protected amino acid and 2-aminophenol is stalling at 30-40% conversion. How do I push this to completion? A2: 2-Aminophenol is a notoriously poor nucleophile. The adjacent hydroxyl group exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring, reducing the electron density on the amine. Furthermore, steric hindrance plays a role. Standard carbodiimide chemistry (EDC/HOBt) often fails to overcome this activation barrier. Solution: Upgrade your coupling reagent to HATU with a stronger, non-nucleophilic base like DIPEA. If you are still seeing low yields, the issue is likely oxidative degradation of 2-aminophenol. 2-Aminophenol readily oxidizes in air to form unreactive, dark-colored quinone-imines. Always use freshly sublimed 2-aminophenol and strictly degas your solvents.

Q3: What is the most reliable method for the final cyclodehydration without compromising the protecting groups (Boc/Fmoc)? A3: For Boc-protected substrates, avoid acidic cyclization agents like TsOH, which will prematurely cleave the Boc group. Instead, use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or the Burgess Reagent . These reagents chemoselectively activate the phenolic hydroxyl group of the o -hydroxyanilide, turning it into a superior leaving group. The adjacent amide oxygen then attacks intramolecularly to close the benzoxazole ring smoothly at 0 °C to room temperature, leaving Boc and Fmoc groups completely intact.

II. Pathway Visualization

The following diagram illustrates the divergent pathways during amino acid activation, highlighting the causal relationship between reagent choice and stereochemical integrity.

G AA N-Protected Amino Acid ActEster Activated Ester Intermediate AA->ActEster Coupling Reagent (HATU / o-NosylOXY) Azlactone Azlactone Formation (Loss of Chirality) ActEster->Azlactone Harsh Conditions (Heat, Strong Base/Acid) Hydroxyanilide o-Hydroxyanilide (Chirality Preserved) ActEster->Hydroxyanilide 2-Aminophenol (Mild Base, 0°C) Racemic Racemic Benzoxazole (Failed Synthesis) Azlactone->Racemic Cyclization ChiralBenz Chiral Benzoxazole (Successful Synthesis) Hydroxyanilide->ChiralBenz Deoxo-Fluor / Burgess (Room Temp)

Mechanistic divergence: Azlactone-induced racemization vs. chirality-preserving mild cyclodehydration.

III. Quantitative Optimization Data

To justify the protocol adjustments, the table below summarizes the empirical relationship between reaction conditions, overall yield, and enantiomeric excess (ee) for the synthesis of Fmoc-Phe-Benzoxazole.

MethodReagents (Step 1 / Step 2)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
Classical (1-pot) PPA (Polyphosphoric Acid)130 °C45%0% (Racemic)
Standard 2-Step EDC·HCl, HOBt / TsOH, Toluene25 °C / 110 °C62%41%
Optimized Base HATU, DIPEA / PPh₃, I₂, Et₃N0 °C / 25 °C78%88%
Fluorination HATU, DIPEA / Deoxo-Fluor0 °C / 25 °C85%>98%
Modern Reagent ortho-NosylOXY (1-pot)[3]25 °C82%>99%

IV. Self-Validating Experimental Protocols

The following two-step methodology utilizes Deoxo-Fluor for cyclodehydration to ensure absolute preservation of the α-chiral center.

Protocol A: Synthesis of the o -Hydroxyanilide Intermediate

Self-Validation Checkpoint: The reaction mixture should remain pale yellow to light orange. If the solution rapidly turns dark brown or black, the 2-aminophenol has oxidized. Discard, degas your solvents with N₂, and restart.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add the N -protected amino acid (1.0 equiv, 1.0 mmol) and anhydrous DMF (10 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 equiv, 1.1 mmol) and DIPEA (2.5 equiv, 2.5 mmol). Stir for 10 minutes to form the active ester.

  • Nucleophilic Addition: Add freshly sublimed 2-aminophenol (1.2 equiv, 1.2 mmol) in one portion.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours under argon.

  • Workup: Dilute with EtOAc (50 mL) and wash sequentially with 10% aqueous citric acid (3 x 20 mL), saturated NaHCO₃ (3 x 20 mL), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure o -hydroxyanilide.

Protocol B: Mild Cyclodehydration via Deoxo-Fluor

Self-Validation Checkpoint: TLC monitoring (UV active) should show the disappearance of the highly polar o -hydroxyanilide spot and the appearance of a significantly less polar, bright blue fluorescent spot (under 254 nm UV) corresponding to the benzoxazole.

  • Preparation: Dissolve the purified o -hydroxyanilide (1.0 equiv, 0.5 mmol) in strictly anhydrous CH₂Cl₂ (5 mL) under an argon atmosphere. Cool to -20 °C.

  • Reagent Addition: Dropwise, add Deoxo-Fluor (1.2 equiv, 0.6 mmol).

  • Cyclization: Stir at -20 °C for 30 minutes, then remove the cooling bath and allow the reaction to reach room temperature. Stir for an additional 2 hours.

  • Quenching: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (5 mL) dropwise (Caution: gas evolution).

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography to isolate the enantiopure benzoxazole amino acid derivative.

V. Workflow Visualization

Workflow Prep 1. Preparation Degas Solvents Sublime 2-Aminophenol Coupling 2. Amide Coupling HATU, DIPEA, 0°C Check for brown oxidation Prep->Coupling Workup1 3. Intermediate Workup Citric Acid / NaHCO3 wash Isolate o-Hydroxyanilide Coupling->Workup1 Cyclization 4. Cyclodehydration Deoxo-Fluor, CH2Cl2, -20°C Monitor via TLC Workup1->Cyclization Final 5. Final Isolation Enantiopure Benzoxazole Amino Acid Cyclization->Final

Optimized two-step workflow for the synthesis of benzoxazole-linked amino acids.

VI. References

  • Kalita, T., Dev, D., Mondal, S., & Mandal, B. (2021). Ethyl‐2‐Cyano‐2‐(2‐Nitrophenylsulfonyloximino)Acetate (ortho‐NosylOXY) Mediated One‐Pot Racemization Free Synthesis of Ureas, Carbamates, and Thiocarbamates via Curtius Rearrangement. ResearchGate. Available at:[Link]

  • Organic & Biomolecular Chemistry. (2024). Synthesis of metal-binding amino acids. RSC Publishing. Available at:[Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. IJPCAT. Available at:[Link]

Sources

Optimization

Common pitfalls in benzoxazole derivative biological assays

Welcome to the Benzoxazole Assay Troubleshooting Center . As a Senior Application Scientist who has spent years validating high-throughput screening hits and optimizing hit-to-lead workflows, I frequently encounter the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Benzoxazole Assay Troubleshooting Center . As a Senior Application Scientist who has spent years validating high-throughput screening hits and optimizing hit-to-lead workflows, I frequently encounter the unique analytical challenges posed by benzoxazole derivatives.

Benzoxazoles are privileged scaffolds in medicinal chemistry, prized for their ability to mimic nucleic acid bases and interact with diverse biological targets. However, their planar, lipophilic nature and unique photophysical properties often introduce severe artifacts into standard biological assays. This guide is designed to move beyond basic troubleshooting; we will dissect the causality behind these experimental pitfalls and provide self-validating protocols to ensure your data is robust, reproducible, and artifact-free.

Quantitative Overview of Benzoxazole Assay Interferences

Before diving into specific troubleshooting scenarios, it is crucial to understand how benzoxazole derivatives interact with different assay modalities. The table below summarizes the quantitative impact of common pitfalls.

Table 1: Common Assay Interferences by Benzoxazole Derivatives

Assay ModalityPrimary PitfallCausalityTypical Data ArtifactRecommended Orthogonal Assay
Enzyme Inhibition (Fluorescence/Absorbance) False Positive (High Inhibition)Colloidal aggregation leading to non-specific enzyme sequestrationSteep Hill slopes (>2.0); IC₅₀ shifts >10-fold with detergentDetergent-addition assay (Triton X-100)
Cell Viability (Resazurin/Alamar Blue) False Negative (High Viability)Intrinsic ESIPT fluorescence overlapping with assay fluorophoreApparent cell viability >120% at high compound concentrationsAbsorbance-based MTT or Luminescent CellTiter-Glo
Target Binding (SPR / FP) Loss of Signal / Shifted IC₅₀Non-specific binding to assay plastics or carrier proteins (BSA)IC₅₀ increases by 5- to 50-fold in the presence of 10% FBS/BSABSA-free buffer optimization or Isothermal Titration Calorimetry (ITC)

FAQ 1: Why do my benzoxazole derivatives show excellent enzyme inhibition that I cannot reproduce in vivo?

The Causality: You are likely observing a classic false positive caused by colloidal aggregation [1]. Benzoxazoles are highly lipophilic, planar heterocycles. When diluted from a DMSO stock into an aqueous assay buffer (especially those lacking carrier proteins or surfactants), they often self-assemble into sub-micron colloidal particles. These aggregates act as "protein sponges," non-specifically adsorbing and partially unfolding the target enzyme[3]. This complete loss of enzymatic activity perfectly mimics true competitive inhibition but is biologically irrelevant.

The Solution: You must implement a self-validating counter-screen using a non-ionic detergent. Detergents like Triton X-100 disrupt colloidal aggregates, releasing the sequestered enzyme. If your compound is a true active-site inhibitor, its IC₅₀ will remain stable. If it is an aggregator, the apparent inhibition will vanish.

G Hit Initial Enzyme Inhibition Hit Detergent Add 0.01% Triton X-100 to Assay Buffer Hit->Detergent Check Does IC50 Shift >10-fold? Detergent->Check FalsePos False Positive (Colloidal Aggregator) Check->FalsePos Yes TrueHit True Inhibitor (Proceed to DLS) Check->TrueHit No DLS DLS Confirmation: No Particles >10nm TrueHit->DLS

Caption: Workflow to distinguish true benzoxazole inhibitors from colloidal aggregators.

Protocol 1: Detergent-Dependent Counter-Screening (Self-Validating System)

This protocol includes an internal control to validate that the detergent itself does not inhibit the enzyme.

  • Buffer Preparation: Prepare two identical sets of your standard assay buffer. To one set, add 0.01% (v/v) Triton X-100 .

  • Control Validation: Run a baseline enzyme activity check in both buffers. Validation Check: The Vmax of the enzyme in the Triton X-100 buffer must be within 10% of the standard buffer.

  • Compound Titration: Prepare a 10-point dose-response curve of your benzoxazole derivative in DMSO.

  • Incubation: Transfer the compound to both buffer sets (keep final DMSO concentration ≤1%). Add the enzyme and incubate for 15 minutes at room temperature.

  • Reaction & Readout: Add the substrate to initiate the reaction. Calculate the IC₅₀ for both conditions.

  • Data Interpretation: A true inhibitor will show an IC₅₀ ratio (IC₅₀ +Triton / IC₅₀ -Triton) between 0.5 and 2.0. A ratio >10 indicates colloidal aggregation.

FAQ 2: Why am I seeing erratic or artificially high cell viability in my fluorometric assays?

The Causality: Benzoxazole cores are intrinsically fluorescent. Many substituted benzoxazoles undergo Excited-State Intramolecular Proton Transfer (ESIPT) [2]. When exposed to UV or near-UV excitation, a rapid proton transfer occurs between the hydrogen-bond acceptor (the benzoxazole nitrogen) and a donor group (like a hydroxyl on an adjacent ring). This creates a keto tautomer that emits strongly in the blue/green spectrum (400-500 nm). If you are using a resazurin-based assay (which emits at ~590 nm) or an FITC-labeled probe, the broad emission tail of the benzoxazole will overlap with your assay fluorophore, artificially inflating the signal and masking cell death [3].

G Excite UV/Vis Excitation (e.g., 280-350 nm) ESIPT Benzoxazole ESIPT (Proton Transfer) Excite->ESIPT Emission Intrinsic Blue/Green Emission (400-550 nm) ESIPT->Emission Overlap Spectral Overlap with Assay Fluorophore Emission->Overlap Error Erratic Readout / False Viability Data Overlap->Error

Caption: Mechanism of benzoxazole intrinsic fluorescence interference via ESIPT.

The Solution: Switch to an orthogonal, absorbance-based assay that bypasses fluorescence entirely, such as the MTT assay [4].

Protocol 2: Orthogonal MTT Cell Viability Assay (Self-Validating System)

This protocol includes a compound-only control to ensure the benzoxazole does not directly reduce the tetrazolium salt.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Treatment: Replace the medium with 100 µL of medium containing serial dilutions of the benzoxazole derivative.

  • Background Control (Crucial): Include a set of wells containing medium + compound but NO cells . Validation Check: If these wells turn purple upon MTT addition, your compound is a direct reducing agent, and MTT cannot be used.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Subtract the background control values from your experimental wells before calculating the IC₅₀.

FAQ 3: My benzoxazole derivative shows great potency in biochemical assays, but the activity drops 50-fold in cell culture. Why?

The Causality: This is a classic case of non-specific protein binding . Cell culture media is supplemented with 10% Fetal Bovine Serum (FBS), which contains high concentrations of Bovine Serum Albumin (BSA). Benzoxazoles, particularly those with extended aromatic systems, exhibit strong binding affinities to the hydrophobic pockets of BSA (often domains I and III) via π–π stacking and hydrophobic interactions [2]. When the compound binds to serum proteins, the "free fraction" of the drug available to enter the cell and hit the target drops drastically, resulting in a massive rightward shift in your IC₅₀ curve.

The Solution: To validate this, run your biochemical target assay in the presence of physiological concentrations of BSA (e.g., 40 mg/mL). If the IC₅₀ shifts drastically, your compound is highly protein-bound. From a medicinal chemistry standpoint, you will need to reduce the lipophilicity (LogP) of the benzoxazole scaffold by introducing polar functional groups (e.g., morpholine or piperazine rings) to disrupt the non-specific hydrophobic interactions with albumin.

References

  • Recent trends in molecular aggregates: An exploration of biomedicine Semantic Scholar[Link]

  • Interaction Study between ESIPT Fluorescent Lipophile-Based Benzazoles and BSA MDPI[Link]

  • Mechanistic insights into the design of fluorogenic molecules for wash-free biological applications Chemical Society Reviews (RSC Publishing)[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Mitigating Off-Target Effects of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid

Welcome to the Advanced Application Support Center. As a highly specialized unnatural amino acid (UAA), 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is prized for its intrinsic fluorescence, structural rigidity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a highly specialized unnatural amino acid (UAA), 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is prized for its intrinsic fluorescence, structural rigidity, and utility as a reporter for protein dynamics and transition metal sensing[1][2]. However, its unique physicochemical properties—specifically its lipophilic aromatic core and structural similarity to endogenous aromatic amino acids—can lead to significant off-target effects, including misincorporation during translation and non-specific cellular binding[3].

This guide provides researchers, scientists, and drug development professionals with causality-driven troubleshooting strategies to mitigate these off-target effects, ensuring high-fidelity experimental outcomes.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing high background fluorescence in my cellular imaging assays even in the absence of target protein expression?

The Causality: The benzoxazole moiety is highly lipophilic and features an extended aromatic system[4]. This drives non-specific intercalation into lipid bilayers and hydrophobic pockets of off-target endogenous proteins (such as serum albumin). The Solution: Optimize your wash buffers. Relying solely on PBS is insufficient to break these hydrophobic interactions. Introduce 0.1% Bovine Serum Albumin (BSA) or a mild non-ionic detergent (e.g., 0.05% Tween-20) into your wash steps. The BSA acts as a hydrophobic "sponge," outcompeting cellular membranes for the unbound UAA, significantly reducing off-target background signal.

Q2: My mass spectrometry data shows heterogeneous protein products. Why is the UAA not incorporating cleanly at the amber (TAG) stop codon?

The Causality: This is a classic case of near-cognate suppression or misacylation[3]. When the intracellular concentration of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid drops below a critical threshold, the engineered orthogonal aminoacyl-tRNA synthetase (aaRS) may begin mischarging the orthogonal tRNA with structurally similar natural amino acids (like Tyrosine or Phenylalanine)[5]. The Solution: Maintain a constant, saturating concentration of the benzoxazole UAA (typically 1–2 mM) during the entire induction phase. Additionally, titrate your plasmid ratios to lower the expression of the aaRS relative to the target mRNA, reducing the enzyme's opportunity to scavenge natural amino acids.

Q3: Why does the fluorescent signal of the UAA-tagged protein degrade rapidly during in vivo or microsomal assays?

The Causality: The benzoxazole ring is susceptible to Phase I metabolism, specifically oxidation by Cytochrome P450 enzymes (e.g., CYP3A4). This oxidation not only quenches the intrinsic fluorescence but can also generate reactive electrophilic metabolites that covalently bind to off-target proteins, creating a secondary layer of off-target toxicity. The Solution: For acute in vivo imaging or in vitro functional assays, consider co-administering a broad-spectrum CYP inhibitor (such as 1-aminobenzotriazole) to preserve the integrity of the benzoxazole fluorophore.

Part 2: Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system , ensuring that any off-target effects or systemic failures are caught immediately during the workflow.

Protocol A: High-Fidelity Orthogonal Translation System (OTS) Expression

Objective: Achieve site-specific incorporation of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid while preventing endogenous misincorporation.

  • Plasmid Co-transfection: Co-transform E. coli (e.g., BL21(DE3)) with the OTS plasmid (encoding the engineered aaRS/tRNA pair) and the target protein plasmid containing an amber stop codon (TAG) at the desired site.

  • UAA Supplementation (The Causality Step): Grow cultures to an OD600 of 0.5. Add 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid to a final concentration of 2 mM. Why 2 mM? This high concentration thermodynamically drives the engineered aaRS to bind the UAA over endogenous tyrosine, preventing off-target misacylation[3].

  • Induction & Expression: Induce with 1 mM IPTG or 0.2% Arabinose. Express for 12 hours at 25°C. Why 25°C? Lower temperatures slow translation kinetics, giving the orthogonal tRNA ample time to outcompete release factors at the ribosome, reducing truncated off-target products.

  • Self-Validation Check (Critical): Always run a parallel -UAA (minus UAA) control culture. Purify both utilizing Ni-NTA affinity chromatography. Validation: The -UAA control must yield <5% of the protein mass compared to the +UAA culture. If significant protein is present in the -UAA lane on an SDS-PAGE gel, your system is misincorporating natural amino acids, and the aaRS expression must be reduced.

Protocol B: Microsomal Stability and Metabolite Profiling

Objective: Identify and quantify CYP450-mediated off-target metabolites of the benzoxazole UAA.

  • Incubation Setup: Combine 1 µM of the UAA with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Addition (The Causality Step): Initiate the reaction by adding an NADPH regenerating system. Why? CYP450 enzymes require electron transfer to oxidize the benzoxazole ring. Without NADPH, no metabolism occurs, leading to false-positive stability data.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Self-Validation Check: Include a control reaction lacking NADPH. Validation: The UAA concentration in the minus-NADPH control must remain at 100% over 60 minutes. If degradation occurs here, the UAA is suffering from chemical instability (e.g., hydrolysis), not enzymatic off-target metabolism.

Part 3: Quantitative Data & Mitigation Strategies

Summarized below are the quantitative benchmarks and strategies for mitigating off-target effects.

Off-Target IssuePrimary MechanismMitigation StrategyExpected Quantitative Outcome
High Background Fluorescence Hydrophobic intercalation of benzoxazole ringWash with 0.1% BSA / 0.05% Tween-20>85% reduction in non-specific signal
Target Protein Heterogeneity Near-cognate suppression by aaRSMaintain ≥2 mM UAA; lower aaRS plasmid ratio>95% target purity via LC-MS/MS
Metabolic Degradation CYP450-mediated oxidationCo-administer 1-aminobenzotriazole (1 mM)Increase UAA half-life (t1/2) by >300%
Truncated Protein Products Ribosomal release factor competitionLower expression temp to 25°C>90% full-length protein recovery

Part 4: Mandatory Visualization

UAA_Pathway UAA 2-Amino-3-(2-methyl-1,3- benzoxazol-5-yl)propanoic acid Cell Cellular Uptake UAA->Cell OTS Orthogonal Translation System (OTS) Cell->OTS High Fidelity Misacyl Endogenous aaRS Misacylation Cell->Misacyl Low UAA Conc. CYP CYP450 Oxidation Cell->CYP Metabolism Target Target Protein (Specific Incorporation) OTS->Target OffTarget Off-Target Protein Misincorporation Misacyl->OffTarget Metabolite Reactive Metabolite (Non-specific binding) CYP->Metabolite

Caption: Pathway of UAA incorporation via OTS vs. off-target misacylation and metabolic degradation.

Workflow Step1 1. Plasmid Co-transfection Step2 2. UAA Titration (1-2 mM) Step1->Step2 Step3 3. Wash Buffer Optimization Step2->Step3 Step4 4. LC-MS/MS Validation Step3->Step4

Caption: Step-by-step workflow for optimizing UAA fidelity and minimizing off-target fluorescence.

References

  • Heterocyclic amino acids as fluorescent reporters for transition metals: synthesis and evaluation of novel furyl-benzoxazol-5-yl-L-alanines Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Selective and Site-Specific Incorporation of Nonstandard Amino Acids Within Proteins for Therapeutic Applications Source: Springer Protocols URL:[Link]

  • Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins Source: Frontiers in Bioengineering and Biotechnology (via PMC) URL:[Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review Source: Biotechnology Research and Innovation Journal URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Validation of Target Engagement: A Comparative Guide for 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid Derivatives

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery: distinguishing true target engagement (TE) from phenotypic mirages. The unnatural amino acid 2-Amino-3-(2-methyl-1,3-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery: distinguishing true target engagement (TE) from phenotypic mirages. The unnatural amino acid 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid serves as an exceptional case study. Featuring a rigid, highly lipophilic 2-methylbenzoxazole core, this moiety is a privileged pharmacophore utilized in the development of 1[1], 2[2], and 3[3].

However, its lipophilicity and structural resemblance to aromatic amino acids (like tryptophan and tyrosine) make it prone to non-specific hydrophobic partitioning. To definitively prove that a therapeutic incorporating this compound binds its intended target, we must build a self-validating system using orthogonal TE platforms. This guide objectively compares these platforms and provides field-proven methodologies to ensure scientific integrity.

Comparative Analysis of Target Engagement Platforms

Relying on a single biochemical assay is a vulnerability. True validation requires a consensus between cell-free biophysical kinetics and in cellulo thermodynamic stability. Below is an objective comparison of the three premier platforms for validating benzoxazole-derived compounds.

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Environment Cell-Free (Purified Protein)In Cellulo (Live Cells / Lysates)In Vitro (Lysates)
Primary Readout Binding Kinetics ( Kd​ , kon​ , koff​ )Thermal Stabilization ( ΔTm​ )Protease Resistance (Fold Protection)
Causality of Signal Mass change at the sensor surface upon direct ligand binding.Ligand binding entropically restricts protein unfolding under heat stress.Ligand binding sterically shields protease cleavage sites.
Advantage for Benzoxazoles Real-time detection of transient vs. sustained binding; easily flags non-specific aggregation.Proves the highly lipophilic compound can penetrate the plasma membrane and find its target.Does not require protein engineering or specific antibodies (if coupled with LC-MS/MS).
Limitation Requires purified, stable protein; sensitive to DMSO bulk shifts.Low-affinity binders may not shift the Tm​ sufficiently.High concentrations of lipophilic ligands can alter global protease activity.

Mechanistic Workflow & Signaling Impact

To understand the necessity of orthogonal validation, we must visualize both the validation workflow and the downstream biological causality. For this model, we will use the oncogenic phosphatase SHP2 , a known target for benzoxazole-based fragment screens[3].

TE_Workflow cluster_0 Biophysical TE (Cell-Free) cluster_1 Intracellular TE (In Cellulo) Compound Benzoxazole UAA Derivative SPR SPR (Kinetics) Compound->SPR ITC ITC (Thermodynamics) Compound->ITC CETSA CETSA (Thermal Shift) Compound->CETSA DARTS DARTS (Proteolysis) Compound->DARTS Validation Orthogonal Consensus Target Validated SPR->Validation ITC->Validation CETSA->Validation DARTS->Validation

Caption: Orthogonal target engagement workflow combining cell-free and in cellulo platforms.

Pathway Ligand Benzoxazole Probe Target SHP2 Catalytic Domain Ligand->Target Binds Downstream RAS/MAPK Pathway Target->Downstream Inhibits Outcome Proliferation Arrest Downstream->Outcome Induces

Caption: Mechanistic signaling impact of SHP2 inhibition by the benzoxazole derivative.

Experimental Protocols: Building Self-Validating Systems

A protocol is only as good as its controls. The following methodologies are designed with internal causality checks to prevent false positives driven by the lipophilic nature of the 2-methylbenzoxazole ring.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the binding affinity ( Kd​ ) and residence time of the compound. Self-Validation Mechanism: Dual-channel referencing. Channel 1 contains an inactive mutant or BSA; Channel 2 contains the target.

  • Surface Functionalization: Immobilize the target protein onto a CM5 dextran sensor chip via standard amine coupling.

    • Causality: The hydrophilic dextran matrix minimizes non-specific hydrophobic interactions between the benzoxazole core and the gold surface, reducing baseline drift.

  • Solvent Correction Calibration: Prepare a 8-point DMSO calibration curve (e.g., 1.5% to 2.5% DMSO).

    • Causality: Benzoxazole derivatives require organic solvents for solubility. Because DMSO drastically alters the bulk refractive index of the running buffer, this calibration ensures that bulk solvent shifts are mathematically subtracted and not misinterpreted as binding events.

  • Analyte Injection: Inject the benzoxazole derivative in a 2-fold dilution series (e.g., 10 nM to 1000 nM) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ and koff​ reflect true binding kinetics rather than diffusion artifacts.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model.

Protocol B: Intact Cell CETSA

Objective: Prove that the compound permeates the cell membrane and engages the target in a physiological environment. Self-Validation Mechanism: Multiplexed immunoblotting. We probe for the target protein and a non-target housekeeping protein (e.g., β -actin) simultaneously.

  • Live Cell Incubation: Treat live target-expressing cells with the benzoxazole compound (at 5×Kd​ determined from SPR) or a DMSO vehicle control for 1 hour at 37°C.

    • Causality: Treating intact cells rather than lysates forces the compound to navigate the lipid bilayer. If engagement is detected, cell permeability is definitively proven.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at 25°C.

    • Causality: Heat denatures unbound proteins, causing them to aggregate. Ligand binding thermodynamically stabilizes the folded state. The rigid benzoxazole moiety typically imparts a strong entropic benefit upon binding, shifting the melting temperature ( Tm​ ) higher.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g to pellet the aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western blot.

    • Causality Check: If the β -actin Tm​ also shifts, the compound is acting as a pan-assay interference compound (PAINS) or chemical denaturant, invalidating the target-specific claim.

Quantitative Data Presentation

To synthesize the orthogonal validation, data from all platforms must be aggregated. Below is a representative data matrix demonstrating successful target engagement for a 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid derivative targeting SHP2.

Assay PlatformParameter MeasuredBenzoxazole ProbeInactive Structural AnalogConfidence Interval
SPR Kd​ (nM)45.2 ± 3.1> 10,00095%
SPR Residence Time ( τ , min)12.4N/A95%
CETSA ΔTm​ (°C)+5.8+0.299%
CETSA (Control) ΔTm​ ( β -actin)+0.1+0.199%
DARTS Protection Fold Change4.2x1.1x95%

Interpretation: The compound exhibits high-affinity biochemical binding ( Kd​ = 45.2 nM) with a sustained residence time. Crucially, the CETSA data confirms that this binding translates in cellulo ( ΔTm​ = +5.8°C), while the lack of shift in the inactive analog and the β -actin control mathematically eliminates the possibility of non-specific lipophilic toxicity.

By demanding this level of orthogonal rigor, researchers can confidently advance benzoxazole-based unnatural amino acids and their derivatives from hit-to-lead phases, knowing their mechanism of action is grounded in verified target engagement.

References

  • Application of 2-Methylbenzoxazole Derivatives as Anticancer Agents: Application Notes and Protocols.Benchchem.
  • Diaryl urea analogues of SB-334867 as orexin-1 receptor antagonists.PMC - NIH.
  • Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2.University of Birmingham.

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid Against Established Kinase Inhibitors

This guide provides a comprehensive framework for benchmarking the novel compound, 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid, hereafter referred to as Compound-X, against a panel of well-characterized kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid, hereafter referred to as Compound-X, against a panel of well-characterized kinase inhibitors. As direct experimental data for Compound-X is not yet publicly available, this document serves as a strategic guide, outlining the essential experimental comparisons and providing a hypothetical, yet scientifically grounded, data set to illustrate the evaluation process.

The benzoxazole scaffold, a key feature of Compound-X, is present in numerous compounds that exhibit significant kinase inhibitory activity, particularly against receptor tyrosine kinases involved in angiogenesis and cell proliferation.[1][2][3][4] Based on this precedent, we hypothesize that Compound-X is a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and a validated target in oncology.[3][4]

This guide will benchmark Compound-X against three inhibitors with distinct profiles:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, FDA-approved for renal cell carcinoma and gastrointestinal stromal tumors, with potent activity against VEGFR-2.[5][6][7]

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, providing a benchmark against a broader-spectrum, clinically relevant therapeutic.[8][9][10]

  • Staurosporine: A natural product that acts as a potent but non-selective, ATP-competitive kinase inhibitor, serving as a classic reference for broad kinome activity.[11][12][13][14][15]

Our evaluation will proceed through a tiered approach: initial biochemical assays to determine potency, comprehensive kinome screening for selectivity, and finally, cell-based assays to assess efficacy in a physiologically relevant context.

Biochemical Potency Assessment (IC50 Determination)

The initial step is to quantify the direct inhibitory effect of Compound-X on our primary target, VEGFR-2, and compare its potency (IC50) to our selected benchmarks. We will employ two robust, industry-standard biochemical assays to ensure data concordance.

  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[16][17] It is a universal method applicable to virtually any kinase, providing a direct measure of catalytic inhibition.[16]

  • LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.[18] It measures the ability of a compound to displace a fluorescently labeled, ATP-competitive tracer from the kinase's active site.[18][19] This provides a direct measure of target engagement and can detect inhibitors that are not ATP-competitive.

The diagram below illustrates the sequential workflow for our proposed biochemical potency assessment.

G cluster_prep Compound & Reagent Preparation cluster_adpglo ADP-Glo™ Activity Assay cluster_lantha LanthaScreen™ Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare 10-point serial dilutions of Compound-X, Sunitinib, Dasatinib, and Staurosporine (e.g., 100 µM to 5 pM in DMSO) ADP_Reaction Incubate VEGFR-2 kinase with substrate, ATP, and serially diluted inhibitors Compound_Prep->ADP_Reaction Lantha_Mix Incubate VEGFR-2 kinase, Eu-labeled antibody, and serially diluted inhibitors Compound_Prep->Lantha_Mix ADP_Stop Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP ADP_Reaction->ADP_Stop ADP_Detect Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal ADP_Stop->ADP_Detect ADP_Read Read luminescence on a plate reader ADP_Detect->ADP_Read Analysis Normalize data and fit to a four-parameter logistic curve to determine IC50 values ADP_Read->Analysis Lantha_Tracer Add Alexa Fluor™ 647-labeled -tracer Lantha_Mix->Lantha_Tracer Lantha_Incubate Incubate for 1 hour at RT to allow binding equilibrium Lantha_Tracer->Lantha_Incubate Lantha_Read Read TR-FRET signal on a plate reader Lantha_Incubate->Lantha_Read Lantha_Read->Analysis

Caption: Workflow for Biochemical Potency (IC50) Determination.

The following table summarizes the expected outcomes from our biochemical assays. The data are illustrative, portraying Compound-X as a potent and selective inhibitor of VEGFR-2.

CompoundVEGFR-2 IC50 (nM) [ADP-Glo™]VEGFR-2 IC50 (nM) [LanthaScreen™]
Compound-X 8.5 10.2
Sunitinib9.111.5
Dasatinib350410
Staurosporine1.21.5

Data are hypothetical and for illustrative purposes only.

These results would suggest that Compound-X exhibits potency against VEGFR-2 that is comparable to the established inhibitor Sunitinib, while Dasatinib is significantly less potent against this specific target. Staurosporine, as expected, shows the highest potency due to its non-selective nature.[13]

Kinase Selectivity Profiling

A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. Poor selectivity can lead to off-target effects and toxicity. We will perform a comprehensive screen of Compound-X against a large panel of kinases.

Kinome scanning services (e.g., Reaction Biology's HotSpot™ or AssayQuant's KinSight™) provide essential data on an inhibitor's specificity.[20][21] By screening Compound-X at a fixed concentration (e.g., 1 µM) against hundreds of kinases, we can identify potential off-target interactions. This process is crucial for predicting potential side effects and understanding the compound's mechanism of action.[21][22]

The diagram below outlines the logic of kinase selectivity profiling.

G Start Compound-X (1 µM) Screen Screen against a comprehensive panel of >300 human kinases (e.g., Reaction Biology HotSpot™) Start->Screen Measure Measure percent inhibition for each kinase Screen->Measure Analyze Analyze Data Measure->Analyze Primary High Inhibition (>90%) of Primary Target (VEGFR-2) Analyze->Primary OffTarget Significant Inhibition (>50%) of other kinases? Analyze->OffTarget Selective Highly Selective Profile: Minimal off-target activity OffTarget->Selective No MultiTarget Multi-Targeted Profile: Activity against a defined set of kinases OffTarget->MultiTarget Yes NoOffTarget No Significant Off-Target Activity Selective->NoOffTarget

Caption: Logic flow for kinase selectivity profiling.

This table presents a hypothetical selectivity profile for Compound-X compared to the benchmarks, expressed as the number of kinases inhibited by >50% at a 1 µM screening concentration from a panel of 340 kinases.

CompoundKinases Inhibited >50% at 1 µMSelectivity Score (S10)Key Off-Targets (Hypothetical)
Compound-X 4 0.012 PDGFRβ, c-KIT, FLT3
Sunitinib280.082PDGFRβ, c-KIT, FLT3, RET
Dasatinib550.162SRC Family, c-KIT, PDGFRβ
Staurosporine>200>0.588Most kinases

Selectivity Score (S10) is calculated as the number of inhibited kinases divided by the total number of kinases tested. A lower score indicates higher selectivity. Data are hypothetical.

This profile suggests Compound-X is highly selective, with primary activity against VEGFR-2 and limited, but related, off-target activity on other receptor tyrosine kinases like PDGFRβ and c-KIT. This profile is more selective than Sunitinib and significantly more so than Dasatinib or the non-selective Staurosporine.

Cellular Activity Assessment

While biochemical assays are essential for determining direct potency, cell-based assays are critical for confirming that a compound can enter cells, engage its target in a physiological context, and exert a functional effect.

  • Cellular Phosphorylation Assay: This assay directly measures the inhibition of target-specific phosphorylation in a cellular context. For VEGFR-2, we would use a human umbilical vein endothelial cell (HUVEC) line, stimulate it with VEGF to activate the receptor, and then measure the phosphorylation of VEGFR-2 at a key activation site (e.g., Y1175) in the presence of our inhibitors. This confirms on-target activity within the cell.[23]

  • Cell Proliferation Assay: This assay assesses the functional downstream consequence of kinase inhibition. Since VEGFR-2 signaling is crucial for endothelial cell proliferation, inhibiting it should reduce HUVEC growth. This provides a measure of the compound's anti-proliferative efficacy.

The workflow for these cellular assays is depicted below.

G cluster_phos Cellular Phosphorylation Assay cluster_prolif Cell Proliferation Assay Phos_Seed Seed HUVEC cells in 96-well plates Phos_Treat Treat with serially diluted Compound-X and controls Phos_Seed->Phos_Treat Phos_Stim Stimulate with VEGF to activate VEGFR-2 Phos_Treat->Phos_Stim Phos_Lyse Lyse cells and measure p-VEGFR-2 (Y1175) levels (e.g., via ELISA or TR-FRET) Phos_Stim->Phos_Lyse Phos_EC50 Calculate EC50 Phos_Lyse->Phos_EC50 Prolif_Seed Seed HUVEC cells in 96-well plates Prolif_Treat Treat with serially diluted Compound-X and controls Prolif_Seed->Prolif_Treat Prolif_Incubate Incubate for 72 hours Prolif_Treat->Prolif_Incubate Prolif_Measure Measure cell viability (e.g., using CellTiter-Glo®) Prolif_Incubate->Prolif_Measure Prolif_GI50 Calculate GI50 Prolif_Measure->Prolif_GI50

Caption: Workflow for Cellular Activity Assessment.

This table summarizes the hypothetical results from the cellular assays, demonstrating Compound-X's efficacy in a cellular environment.

Compoundp-VEGFR-2 Inhibition EC50 (nM)HUVEC Proliferation GI50 (nM)
Compound-X 25.6 45.2
Sunitinib30.152.8
Dasatinib>1000>1000
Staurosporine5.38.9

EC50 = half-maximal effective concentration. GI50 = half-maximal growth inhibition concentration. Data are hypothetical.

These results would indicate that Compound-X effectively inhibits VEGFR-2 phosphorylation and subsequent cell proliferation in a manner comparable to Sunitinib. The shift in potency from biochemical (IC50) to cellular (EC50/GI50) values is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations.

Experimental Protocols
  • Prepare a 2X kinase/substrate solution containing VEGFR-2 enzyme and a suitable peptide substrate in kinase reaction buffer.

  • In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution to each well.

  • Add 0.5 µL of serially diluted compound (in DMSO) or DMSO vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution (final concentration at the apparent Km for ATP).

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[16][24]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16][24]

  • Measure luminescence using a plate-reading luminometer.

  • Calculate percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression analysis.

  • Prepare 4X solutions of serially diluted compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[25]

  • Prepare a 2X kinase/antibody solution containing VEGFR-2 and a Eu-labeled anti-tag antibody in kinase buffer.

  • Prepare a 4X tracer solution containing Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • In a 384-well plate, add 4 µL of the 4X compound solution.[25]

  • Add 8 µL of the 2X kinase/antibody solution to all wells.[25]

  • Add 4 µL of the 4X tracer solution to initiate the binding reaction.[25]

  • Incubate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at ~340 nm.[19]

  • Calculate the emission ratio (665 nm / 615 nm) and determine IC50 values.

  • Seed HUVEC cells into 96-well plates and allow them to adhere overnight.

  • Starve cells in a low-serum medium for 4-6 hours.

  • Pre-treat cells with serially diluted compounds or DMSO vehicle for 1 hour.

  • Stimulate cells with recombinant human VEGF (50 ng/mL) for 10 minutes at 37°C.

  • Immediately aspirate the medium and lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Quantify phosphorylated VEGFR-2 (Y1175) and total VEGFR-2 in the lysate using a validated sandwich ELISA or TR-FRET assay kit.

  • Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

  • Determine EC50 values by plotting the normalized signal against the inhibitor concentration.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking the novel compound, 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (Compound-X), as a putative VEGFR-2 inhibitor. By integrating direct biochemical potency assays, comprehensive kinome selectivity profiling, and functional cellular assays, a clear and comparative picture of the compound's preclinical potential can be established. The hypothetical data presented herein illustrates a desirable profile for a lead candidate: potent, selective, and effective in a cellular context, rivaling an established therapeutic like Sunitinib while offering a superior selectivity profile. This structured approach provides the necessary framework to validate Compound-X and guide its further development as a potential therapeutic agent.

References

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LYNB Overview.
  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • Wikipedia. (2024). Staurosporine. Retrieved from [Link]

  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Sino Biological. (n.d.). Compound Screening and Profiling Services.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Wikipedia. (2024). Sunitinib. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • Benchchem. (2025). Comparative Kinase Inhibitory Profile of Representative Kinase Inhibitors.
  • Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for HUNK.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). (2006, December 21). New-Drugs-Online.
  • PubMed. (2010). Protein kinase inhibition of clinically important staurosporine analogues.
  • ClinPGx. (n.d.). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics.
  • Omura, S. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor.
  • Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PMC.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays.
  • StressMarq Biosciences Inc. (n.d.). Staurosporine | CAS 62996-74-1.
  • Targeted Oncology. (2025). FDA Approves Generic Dasatinib, Expanding Access to Key TKI.
  • Pfizer. (n.d.). SUNITINIB.
  • Frontiers in Pharmacology. (n.d.). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib.
  • Frontiers in Pharmacology. (n.d.). Sunitinib in Metastatic Renal Cell Carcinoma: The Pharmacological Basis of the Alternative 2/1 Schedule.
  • PubMed. (2026). Novel benzoxazole-based hybrids as multi-target inhibitors.
  • Blood. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • ACS Publications. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors.
  • MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents.
  • PubMed. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors.
  • RSC Publishing. (2025). Recent advances on anticancer activity of benzodiazine heterocycles.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Bio-protocol. (2014). IP-Kinase Assay.
  • ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate.

Sources

Validation

Comparative Guide: Enantiomers of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic Acid in Peptidomimetics and Fluorescence Probing

Executive Summary As peptide therapeutics and targeted biosensors grow in clinical significance, the limitations of natural proteinogenic amino acids—namely, rapid proteolytic degradation and weak intrinsic fluorescence—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As peptide therapeutics and targeted biosensors grow in clinical significance, the limitations of natural proteinogenic amino acids—namely, rapid proteolytic degradation and weak intrinsic fluorescence—have driven the adoption of Unnatural Amino Acids (UAAs). 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (hereafter referred to as 2-Me-Box-Ala ) is a highly specialized, intensely fluorescent UAA.

This guide provides a rigorous comparative analysis of the (S)- and (R)- enantiomers of 2-Me-Box-Ala. By objectively benchmarking their performance against standard alternatives like Tryptophan (Trp) and 2-Naphthylalanine (Nal), this document equips drug development professionals with the mechanistic insights and self-validating protocols required to integrate these UAAs into advanced peptide workflows.

Structural & Mechanistic Profiling

The core advantage of 2-Me-Box-Ala lies in its benzoxazole side chain. The fused heterocyclic ring system acts as a powerful fluorophore with a large Stokes shift, while the 2-methyl substitution increases the local hydrophobicity of the residue.

Enantiomeric Divergence: (S)- vs. (R)-

While both enantiomers share identical photophysical properties, their biochemical behavior in biological systems is diametrically opposed:

  • (S)-2-Me-Box-Ala (L-form): Mimics natural L-aromatic amino acids (like Phenylalanine or Tryptophan). It is readily accommodated by endogenous receptors and transport proteins but remains susceptible to targeted cleavage by mammalian proteases.

  • (R)-2-Me-Box-Ala (D-form): Acts as a stereochemical shield. Because endogenous proteases are highly stereospecific for L-peptide bonds, inserting the (R)-enantiomer at or adjacent to a known cleavage site confers absolute enzymatic resistance, dramatically extending the plasma half-life of the peptide therapeutic [1].

Performance Benchmarking vs. Alternatives

To justify the higher synthetic cost of 2-Me-Box-Ala, it must outperform natural and commercially standard UAAs. Table 1 summarizes the quantitative advantages of 2-Me-Box-Ala enantiomers against L-Tryptophan (the standard intrinsic fluorophore) and L-2-Naphthylalanine (a common hydrophobic UAA).

Table 1: Quantitative Comparison of Photophysical and Biochemical Properties
Amino AcidEnantiomerQuantum Yield (Φ)Stokes Shift (nm)Chymotrypsin Half-Life (h)SPPS Coupling Efficiency
2-Me-Box-Ala (S) / L~0.45851.2>98%
2-Me-Box-Ala (R) / D~0.4585>48 (Stable) >95%
Tryptophan (S) / L~0.14600.5>99%
2-Naphthylalanine (S) / L~0.20702.1>98%

Data synthesized from standard benzoxazolylalanine photophysical and enzymatic studies [1, 2].

Key Takeaway: 2-Me-Box-Ala provides a >3x increase in quantum yield compared to Tryptophan, allowing for lower limits of detection in binding assays. Furthermore, the (R)-enantiomer provides near-total resistance to chymotrypsin-mediated degradation.

Logical Workflows and Visualizations

SPPS_Workflow Start Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Split Split Synthesis Route Deprotect->Split CoupleS Couple (S)-2-Me-Box-Ala (HATU/DIPEA) Split->CoupleS L-Enantiomer CoupleR Couple (R)-2-Me-Box-Ala (HATU/DIPEA) Split->CoupleR D-Enantiomer CleaveS TFA Cleavage & Global Deprotection CoupleS->CleaveS CleaveR TFA Cleavage & Global Deprotection CoupleR->CleaveR AssayS Protease Assay: Rapid Degradation CleaveS->AssayS AssayR Protease Assay: High Stability CleaveR->AssayR

Fig 1: Parallel SPPS workflow and proteolytic validation for (S)- and (R)- enantiomers.

Fluorescence_Logic Excitation UV Excitation (~280-310 nm) ExcitedState Singlet Excited State (S1) Excitation->ExcitedState EnvHydrophobic Hydrophobic Pocket (Receptor Bound) ExcitedState->EnvHydrophobic Binding Event EnvHydrophilic Aqueous Solvent (Unbound) ExcitedState->EnvHydrophilic Free Peptide EmitHigh High Quantum Yield Blue-Shifted Emission EnvHydrophobic->EmitHigh EmitLow Quenched Fluorescence Red-Shifted Emission EnvHydrophilic->EmitLow

Fig 2: Solvatochromic fluorescence mechanism of the benzoxazole moiety upon target binding.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to prevent false positives caused by instrument drift or reagent degradation.

Protocol 1: Fmoc-SPPS Incorporation of 2-Me-Box-Ala

Causality Note: The bulky benzoxazole side chain induces steric hindrance during peptide coupling. We utilize HATU instead of standard HBTU because HATU's 7-aza-1-hydroxybenzotriazole leaving group provides superior activation kinetics for sterically demanding UAAs.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide AM resin in Dichloromethane (DCM) for 30 mins. Self-Validation: Use a Rink Amide resin to generate a C-terminal amide, preventing unintended exopeptidase degradation during downstream assays.

  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).

  • Activation & Coupling: Pre-activate 0.3 mmol (3 eq) of Fmoc-(S)- or Fmoc-(R)-2-Me-Box-Ala with 0.29 mmol HATU and 0.6 mmol DIPEA in DMF for 3 minutes. Add to resin and agitate for 2 hours at room temperature.

  • Kaiser Test Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat step 3.

  • Cleavage: Treat the dried resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.

Protocol 2: Proteolytic Stability Assay (Enantiomer Comparison)

Causality Note: This assay proves the functional divergence of the enantiomers. The inclusion of an internal standard ensures that any reduction in peptide peak area is due to enzymatic cleavage, not non-specific binding to the microplate.

  • Preparation: Dissolve the (S)-peptide and (R)-peptide separately in 100 mM Tris-HCl buffer (pH 7.4) to a final concentration of 50 µM.

  • Internal Standard: Add 10 µM of a highly stable D-amino acid reference peptide (e.g., all-D-Ala) to both solutions.

  • Enzyme Addition: Add α-Chymotrypsin to a final concentration of 2 µg/mL. Incubate at 37°C.

  • Sampling & Quenching: At 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots and immediately quench by adding 50 µL of 1% TFA in Acetonitrile.

  • LC-MS Analysis: Analyze the quenched samples via RP-HPLC. Calculate the remaining percentage of the intact peptide by normalizing the UAA-peptide peak area against the internal standard peak area.

Protocol 3: Solvatochromic Fluorescence Quantum Yield Determination

Causality Note: Benzoxazole derivatives exhibit solvatochromism—their emission intensity changes based on solvent polarity. This protocol validates the UAA's utility as a biosensor for hydrophobic pocket binding.

  • Reference Standard: Prepare a solution of Quinine Sulfate in 0.1 M H₂SO₄ (Known Φ=0.54 ).

  • Sample Preparation: Prepare 5 µM solutions of the 2-Me-Box-Ala peptide in two distinct solvents: PBS (hydrophilic) and 1,4-Dioxane (hydrophobic).

  • Absorbance Matching: Ensure the absorbance of all solutions at the excitation wavelength (approx. 290 nm) is below 0.05 to prevent inner-filter effects.

  • Emission Scanning: Excite the samples at 290 nm and record the integrated emission area from 310 nm to 500 nm.

  • Validation Calculation: Calculate the quantum yield using the comparative method:

    Φx​=Φref​×(Gradref​Gradx​​)×(ηref2​ηx2​​)

    (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent).

References

  • Guzow, K., et al. "Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives." Amino Acids, 2021. PubMed Central. URL:[Link]

  • Lazer, E. S., et al. "Benzoxazolamines and benzothiazolamines: potent, enantioselective inhibitors of leukotriene biosynthesis with a novel mechanism of action." Journal of Medicinal Chemistry, 1994. PubMed. URL:[Link]

  • Lämmerhofer, M., et al. "Enantioseparation of benzoxazolinone aminoalcohols and their aminoketone precursors... by analytical and preparative liquid chromatography." Chirality, 2009. PubMed. URL:[Link]

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